SB-366791
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAMDQKWNKKFHD-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472981-92-3, 1649486-65-6 | |
| Record name | SB 366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-366791 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of SB-366791: A Technical Guide to a Selective TRPV1 Antagonist
For Immediate Distribution
[City, State] – [Date] – This document provides an in-depth technical overview of the mechanism of action of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacology of TRPV1 and its modulation for therapeutic purposes.
Executive Summary
This compound is a cinnamamide derivative that functions as a high-affinity, competitive antagonist of the TRPV1 receptor, a key integrator of noxious thermal and chemical stimuli in sensory neurons.[1][2] Structural and functional studies have revealed that this compound binds to the vanilloid pocket on the TRPV1 channel, thereby acting as an allosteric inhibitor of channel gating.[3][4] Its high selectivity for TRPV1 over a broad range of other receptors and ion channels makes it a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of TRPV1.[2][4][5] The primary downstream effect of this compound's antagonism is the inhibition of cation influx, leading to a reduction in neuronal excitability and the release of pro-inflammatory neuropeptides and neurotransmitters, such as substance P and glutamate.[6][7][8]
Core Mechanism of Action
The principal mechanism of action of this compound is the competitive antagonism of the TRPV1 receptor.[2] The TRPV1 channel is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[6][9] It is activated by a variety of stimuli, including capsaicin (the pungent component of chili peppers), noxious heat (>42°C), and acidic conditions (protons).[10][11]
Activation of the TRPV1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron.[11][12] This depolarization, if sufficient, triggers the generation of action potentials that are propagated to the central nervous system, resulting in the sensation of pain. The influx of Ca²⁺ also initiates downstream signaling cascades, leading to the release of pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP), and the excitatory neurotransmitter glutamate from the presynaptic terminals of sensory neurons.[6][13]
This compound exerts its inhibitory effect by binding to the same site as capsaicin, often referred to as the vanilloid binding pocket, on the TRPV1 channel.[3] Cryo-electron microscopy studies have confirmed this binding site and suggest that this compound functions as an allosteric inhibitor, preventing the conformational changes necessary for channel opening in response to agonists.[3] By blocking the activation of the TRPV1 channel, this compound effectively prevents the initial cation influx, thereby inhibiting the subsequent neuronal depolarization and release of pain- and inflammation-mediating signaling molecules.[6][7]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro and in vivo assays. The following table summarizes key quantitative data from the literature. It is important to note that variations in experimental systems and conditions can lead to different reported values.
| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |
| IC₅₀ | 5.7 nM | Recombinant | Inhibition of capsaicin response | [7] |
| 651.9 nM | Rat Trigeminal Ganglion Cells | Inhibition of capsaicin-induced Ca²⁺ influx | [6] | |
| pA₂ | 7.71 | Human TRPV1 (hTRPV1) | Schild analysis (vs. capsaicin) | [2] |
| pKb | 7.74 ± 0.08 | Human TRPV1 (hTRPV1) | FLIPR-based Ca²⁺ assay (vs. capsaicin) | [2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.
FLIPR-Based Intracellular Calcium Assay
This assay is used to measure the ability of this compound to inhibit capsaicin-induced increases in intracellular calcium in cells expressing the TRPV1 receptor.
Cell Culture and Plating:
-
Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 (hTRPV1) receptor are cultured in DMEM/F12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).[14]
-
Cells are harvested and seeded into 384-well, black-walled, clear-bottom microplates at a density of approximately 10,000 cells per well.[14]
-
Plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere.[14][15]
Dye Loading:
-
The following day, the growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[15][16]
-
The plates are incubated for 1-2 hours at 37°C or room temperature, as recommended by the dye manufacturer.[15][16]
Compound Addition and Signal Detection:
-
The microplate is placed into a FLIPR (Fluorometric Imaging Plate Reader) instrument.[14]
-
Baseline fluorescence is measured.
-
This compound, at various concentrations, is added to the wells, followed by a fixed concentration of the TRPV1 agonist capsaicin (e.g., EC₈₀ concentration).[14]
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.
-
Data are analyzed to determine the concentration-dependent inhibitory effect of this compound and to calculate parameters such as IC₅₀.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through the TRPV1 channel in response to agonists and the blocking effect of this compound.
Cell Preparation:
-
Primary sensory neurons (e.g., from dorsal root ganglia) are dissociated and cultured, or a cell line expressing TRPV1 is used.[17][18]
-
Cells are plated on coverslips for recording.[17]
Recording Setup:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).[1]
-
Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution (e.g., containing in mM: 67 KCl, 65 K-gluconate, 1 MgCl₂, 5 EGTA, 4 ATP-Mg, 1 GTP-Na₂, 10 HEPES, pH 7.3).[1]
-
A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.[18]
Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -60 mV.[19]
-
TRPV1 channels are activated by applying capsaicin to the extracellular solution.
-
The resulting inward currents are recorded.
-
This compound is co-applied with capsaicin to measure its inhibitory effect on the capsaicin-evoked currents.[3]
-
Currents are filtered and digitized for analysis.[17]
Substance P Release Assay (Radioimmunoassay)
This assay quantifies the release of the neuropeptide substance P from isolated tissues in response to TRPV1 activation and its inhibition by this compound.
Tissue Preparation:
-
Tracheae are isolated from rats and placed in an organ bath containing a physiological salt solution.[6]
Stimulation and Sample Collection:
-
The tissue is pre-incubated with this compound at various concentrations or vehicle control.[6]
-
TRPV1 is activated by adding capsaicin to the bath.
-
The bathing solution is collected at specific time points to measure the amount of released substance P.
Quantification by Radioimmunoassay (RIA):
-
A standard curve is generated using known concentrations of substance P.
-
Samples and standards are incubated with a specific primary antibody against substance P and a radiolabeled substance P tracer (e.g., ¹²⁵I-labeled substance P).[20]
-
The antibody-bound fraction is separated from the free fraction (e.g., using dextran-coated charcoal).[20]
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of substance P in the samples is determined by comparing their radioactivity to the standard curve.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental logic related to the mechanism of action of this compound.
Conclusion
This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as a critical tool for investigating the roles of the TRPV1 channel in health and disease. Its mechanism of action, centered on the competitive blockade of the vanilloid binding site, leads to the inhibition of cation influx and subsequent attenuation of neuronal signaling pathways involved in pain and inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of sensory neuroscience and drug discovery.
References
- 1. pnas.org [pnas.org]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding diverse TRPV1 signaling – an... | F1000Research [f1000research.com]
- 10. mdpi.com [mdpi.com]
- 11. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions [frontiersin.org]
- 13. The Glutamatergic Nature of TRPV1-Expressing Neurons in the Spinal Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moleculardevices.com [moleculardevices.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. protocols.io [protocols.io]
- 17. Phenotyping the Function of TRPV1-Expressing Sensory Neurons by Targeted Axonal Silencing | Journal of Neuroscience [jneurosci.org]
- 18. Human Stem Cell-Derived TRPV1-Positive Sensory Neurons: A New Tool to Study Mechanisms of Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Substance P radioimmunoassay using Nalpha-tyrosyl-substance P and demonstration of the presence of substance P-like immunoreactivities in human blood and porcine tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SB-366791: A Selective TRPV1 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-366791, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This channel, a key player in nociceptive pathways, is activated by various stimuli including heat, acid, and capsaicin, the pungent component of chili peppers. The discovery of this compound through high-throughput screening marked a significant advancement in the development of non-opioid analgesics. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound was identified as a potent and selective TRPV1 antagonist through a high-throughput screening of a large chemical library. This cinnamide derivative demonstrated high affinity for the TRPV1 receptor.
Inferred Synthesis Scheme:
A potential synthesis route for N-(3-methoxyphenyl)-4-chlorocinnamide (this compound) can be conceptualized as a two-step process:
-
Formation of 4-chlorocinnamoyl chloride: 4-chlorocinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to produce the corresponding acid chloride.
-
Amide bond formation: The resulting 4-chlorocinnamoyl chloride is then reacted with 3-methoxyaniline in the presence of a base, such as triethylamine (Et₃N) or pyridine, in an inert solvent to yield the final product, N-(3-methoxyphenyl)-4-chlorocinnamide. The product would then be purified using standard techniques like recrystallization or column chromatography.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor, binding to the vanilloid binding site. This binding is allosteric in nature and effectively inhibits the activation of the TRPV1 channel by various stimuli, including capsaicin, acid, and heat. Structural studies have revealed that this compound interacts with key amino acid residues within the transmembrane domains of the TRPV1 protein.
By blocking the activation of TRPV1 on primary sensory neurons, this compound prevents the influx of cations (primarily Ca²⁺ and Na⁺) that would normally lead to neuronal depolarization and the transmission of pain signals. This mechanism effectively dampens the signaling of noxious stimuli.
Downstream Signaling Inhibition:
The activation of TRPV1 channels on sensory neurons triggers the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from the nerve terminals. These neuropeptides contribute to neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the sensitization of other nociceptors. This compound, by blocking TRPV1 activation, has been shown to inhibit the capsaicin-evoked release of substance P. This interruption of downstream signaling contributes to its anti-inflammatory and analgesic effects.
Caption: Inhibition of the TRPV1 signaling pathway by this compound.
Pharmacological Properties
This compound exhibits a high degree of selectivity for the TRPV1 receptor. In vitro studies have shown that it has little to no activity at a wide range of other receptors and ion channels, making it a valuable tool for studying the specific roles of TRPV1.
In Vitro Potency & Selectivity
| Parameter | Species | Assay | Value |
| IC₅₀ | Human | FLIPR Ca²⁺ Assay (Capsaicin-induced) | 5.7 nM |
| IC₅₀ | Rat | Ca²⁺ Influx (Capsaicin-induced) | 651.9 nM |
| pA₂ | Human | Schild Analysis | 7.71 |
| Selectivity | Various | Panel of 47 receptors and ion channels | Little to no effect |
Pharmacokinetics
Preclinical studies in rats have indicated that this compound is orally bioavailable. However, detailed pharmacokinetic parameters such as half-life, peak plasma concentration (Cmax), and clearance are not extensively reported in publicly available literature.
Preclinical Efficacy
The analgesic and anti-inflammatory properties of this compound have been evaluated in various preclinical models of pain.
In Vitro Studies
-
Inhibition of Neuropeptide Release: this compound at concentrations of 100 and 500 nM significantly inhibited the capsaicin-evoked release of substance P from isolated rat tracheae.
-
Inhibition of Ca²⁺ Influx: In cultured rat trigeminal ganglion cells, this compound dose-dependently decreased capsaicin-induced calcium influx.
-
Inhibition of Glutamatergic Synaptic Transmission: In spinal cord slices from rats with peripheral inflammation, this compound was shown to inhibit glutamatergic synaptic transmission, suggesting a central mechanism of action in addition to its peripheral effects.
In Vivo Studies
-
Capsaicin-Induced Nociception: In rats, an intraperitoneal (i.p.) dose of 500 µg/kg of this compound significantly inhibited capsaicin-induced hypothermia, wiping movements, and vasodilation in the knee joint.
-
Inflammatory Pain: this compound has demonstrated efficacy in rodent models of inflammatory pain.
-
Bone Cancer Pain: In a murine model of bone cancer pain, intraperitoneal administration of this compound (0.3 and 1.0 mg/kg) reduced the number of spontaneous flinches. Furthermore, a sub-analgesic dose of this compound was found to potentiate the analgesic effects of morphine.
-
Morphine-Induced Itch: Intrathecal administration of this compound in mice dose-dependently reduced morphine-induced scratching behavior without affecting morphine's analgesic properties or causing hyperthermia.
Experimental Protocols
In Vitro Substance P Release Assay
-
Tissue Preparation: Isolated tracheae from male Wistar rats are incubated in a buffered physiological salt solution.
-
Stimulation: Tissues are challenged with capsaicin in the presence and absence of varying concentrations of this compound.
-
Quantification: The amount of substance P released into the supernatant is quantified using a specific enzyme immunoassay (EIA).
In Vivo Capsaicin-Induced Hypothermia in Rats
-
Animal Model: Male Wistar rats are used.
-
Drug Administration: this compound or vehicle is administered intraperitoneally at a specified time before the capsaicin challenge.
-
Capsaicin Challenge: A solution of capsaicin is administered subcutaneously.
-
Measurement: Core body temperature is monitored at regular intervals using a rectal probe.
Caption: Workflow for evaluating this compound in a Freund's Complete Adjuvant (FCA) model of inflammatory pain.
Clinical Development
To date, there is no publicly available information indicating that this compound has entered human clinical trials. Its development status remains in the preclinical phase. The progression of TRPV1 antagonists into the clinic has been challenging, primarily due to the on-target side effect of hyperthermia.
Conclusion
This compound is a valuable pharmacological tool for the investigation of TRPV1 function in pain and inflammation. Its high potency and selectivity have been instrumental in elucidating the role of this channel in various preclinical models. While its path to clinical development as a standalone analgesic is unclear, the insights gained from the study of this compound and other TRPV1 antagonists continue to inform the development of novel pain therapeutics. Further research may explore its potential in combination therapies or for indications beyond pain where TRPV1 is implicated.
SB-366791: A Selective TRPV1 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-366791, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3][4] This channel, a non-selective cation channel, plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[2][3] Due to its role in pain and inflammation, TRPV1 is a significant target for the development of novel analgesics. This compound has demonstrated high affinity and selectivity for TRPV1, making it a valuable tool for studying the physiological functions of this receptor and a promising candidate for therapeutic development.[1][2][3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Properties of this compound
This compound is a cinnamamide derivative that acts as a competitive antagonist at the vanilloid binding site of the TRPV1 receptor.[2][3][6][7] Structural studies have revealed that this compound binds to the same pocket as capsaicin and other vanilloid agonists.[5][8] Its binding stabilizes the closed conformation of the channel, thereby inhibiting the influx of cations like Ca2+ that is normally triggered by activating stimuli.[5]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | (E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide | [4] |
| Molecular Formula | C₁₆H₁₄ClNO₂ | [4][6][7] |
| Molecular Weight | 287.75 g/mol | [6][7] |
| CAS Number | 472981-92-3 | [4][6][7] |
| Solubility | Soluble to 10 mM in ethanol and to 100 mM in DMSO | [6][7] |
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 2.1: In Vitro Potency and Affinity
| Parameter | Species/Cell Line | Assay | Value | Reference |
| pA₂ | Human TRPV1 | Schild Analysis | 7.71 | [2][3][6][7] |
| pK_b_ | Rat TRPV1 | FLIPR-based Ca²⁺-assay | 7.74 ± 0.08 | [2][3] |
| IC₅₀ | Rat Trigeminal Ganglion Cells | Capsaicin-induced Ca²⁺ influx | 651.9 nM | [1][9] |
| IC₅₀ | Human TRPV1 | - | 5.7 nM | [10] |
| IC₅₀ | Modified this compound (Compound 2) | - | 1.3 µM | [11] |
| IC₅₀ | Modified this compound (Compound 4) | - | 1.1 µM | [11] |
Table 2.2: In Vivo Efficacy
| Model | Species | Administration | Dose | Effect | Reference |
| Capsaicin-induced Hypothermia | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |
| Capsaicin-induced Wiping Movements | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |
| Capsaicin-induced Vasodilatation (knee joint) | Rat | i.p. | 500 µg/kg | Significant inhibition | [1][9] |
| Morphine-induced Itch | Mouse | Intrathecal | 0.01-0.1 nmol | Dose-dependent inhibition | [12] |
| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | - | 30 µM (in spinal slices) | Decreased sEPSC and mEPSC frequency | [13] |
Selectivity Profile
A key advantage of this compound is its high selectivity for TRPV1 over other receptors and ion channels. Unlike the earlier TRPV1 antagonist capsazepine, this compound shows little to no effect on a wide range of targets.[1][2][3]
Table 3.1: Selectivity Screening of this compound
| Target Class | Number of Targets Tested | Result | Reference |
| G-protein-coupled receptors and ion channels | 47 | Little or no effect | [2][3] |
| Voltage-gated Ca²⁺-channels (VGCC) | - | No effect | [2][3] |
| Hyperpolarisation-activated current (I_h_) | - | No effect | [2][3] |
| CB₁ and CB₂ receptors | - | No effect | [6][7] |
| Opioid receptors | - | Little or no effect | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
FLIPR-Based Calcium Assay
This high-throughput screening assay is used to measure changes in intracellular calcium concentration in response to receptor activation.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing recombinant human or rat TRPV1.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[14][15]
-
Procedure:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
The growth medium is removed, and cells are incubated with the fluorescent dye in a buffered saline solution for 1 hour at 37°C.
-
After washing to remove excess dye, the plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells, followed by a fixed concentration of a TRPV1 agonist (e.g., capsaicin).
-
Changes in fluorescence, indicating intracellular calcium influx, are monitored in real-time.
-
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. IC₅₀ or pK_b_ values are calculated from concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells.
-
Cell Preparation: HEK293 cells expressing hTRPV1 or cultured sensory neurons (e.g., dorsal root ganglion or trigeminal ganglion neurons) are used.[5]
-
Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane.
-
A tight seal (gigaohm resistance) is formed between the pipette and the membrane.
-
The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
-
Stimulation and Antagonism:
-
TRPV1 is activated by various modalities, such as application of capsaicin, acidic solution (low pH), or by increasing the temperature of the bath solution to noxious levels (>43°C).[2]
-
The resulting inward currents are recorded.
-
This compound is then co-applied with the agonist to determine its inhibitory effect on the channel currents.[5]
-
-
Data Analysis: The percentage of current inhibition is calculated to assess the antagonist activity of this compound.
In Vivo Models of Nociception
These behavioral models in animals are used to assess the analgesic efficacy of this compound.
-
Capsaicin-Induced Nocifensive Behaviors:
-
Procedure: A low dose of capsaicin is injected into the paw or instilled in the eye of a rodent.
-
Measurement: The time spent licking or flinching the injected paw, or the number of eye wipes, is quantified as a measure of acute pain.
-
Intervention: this compound is administered systemically (e.g., intraperitoneally) or locally prior to capsaicin injection to evaluate its ability to reduce these pain behaviors.[1][9]
-
-
Thermal Hyperalgesia Models:
-
Procedure: Inflammation or nerve injury is induced in a rodent's paw (e.g., using Freund's Complete Adjuvant or carrageenan). This leads to a heightened sensitivity to heat.
-
Measurement: The latency to withdraw the paw from a radiant heat source (Hargreaves test) or a hot plate is measured. A shorter latency indicates hyperalgesia.
-
Intervention: this compound is administered to assess its ability to reverse the thermal hyperalgesia and restore normal withdrawal latencies.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key pathways and workflows related to this compound.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a fluorescence-based calcium imaging assay.
Conclusion
This compound stands out as a highly potent and selective antagonist of the TRPV1 receptor. Its well-characterized in vitro and in vivo profiles, coupled with a favorable selectivity against other common drug targets, make it an invaluable pharmacological tool for dissecting the roles of TRPV1 in various physiological and pathological processes. Furthermore, the data gathered on this compound continues to inform the development of a new generation of non-opioid analgesics for the treatment of chronic and inflammatory pain. This guide provides a comprehensive technical overview to support ongoing research and drug development efforts in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-366791 in Nociception Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the detection and transmission of noxious stimuli. This technical guide provides an in-depth overview of the critical role of this compound in nociception research. It details the compound's mechanism of action, summarizes its efficacy in various preclinical models of pain, and provides comprehensive experimental protocols for its use. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound research, offering a valuable resource for scientists and professionals in the field of pain and analgesia.
Introduction to this compound
This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a cinnamide derivative that has emerged as a crucial tool for investigating the function of the TRPV1 receptor in pain pathways.[1] Unlike earlier TRPV1 antagonists such as capsazepine, this compound exhibits higher potency and selectivity, with little to no effect on a wide range of other receptors and ion channels.[2][3] This improved pharmacological profile makes it an invaluable asset for delineating the specific contributions of TRPV1 to various pain states.
The TRPV1 receptor, a non-selective cation channel, is predominantly expressed in primary sensory neurons.[4] It is activated by a variety of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin, the active component of chili peppers.[4][5] Upon activation, TRPV1 allows an influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuron and the initiation of a pain signal that is transmitted to the central nervous system.[6] this compound competitively antagonizes the binding of agonists to the TRPV1 receptor, thereby preventing its activation and subsequent nociceptive signaling.[2]
Quantitative Efficacy of this compound
The potency and efficacy of this compound have been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell/Tissue Type | Agonist | Parameter | Value | Reference(s) |
| FLIPR-based Ca2+ Assay | Human TRPV1 expressing cells | Capsaicin | pKb | 7.74 ± 0.08 | [2] |
| Schild Analysis | Human TRPV1 expressing cells | Capsaicin | pA2 | 7.71 | [2][3] |
| Ca2+ Influx Assay | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | IC50 | 651.9 nM | [7][8] |
| Whole-cell Patch Clamp | Human TRPV1 expressing HEK293 cells | Low pH (5.0) | IC50 | 21 ± 6 nM | [2] |
| Substance P Release | Isolated Rat Tracheae | Capsaicin | Inhibition | Significant at 100 and 500 nM | [7][8] |
| Vanilloid Receptor Antagonism | Recombinant human TRPV1 in CHO cells | Capsaicin | IC50 | 5.7 nM | [4] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Nociception
| Pain Model | Species | Route of Administration | Dose | Effect | Reference(s) |
| Capsaicin-induced Hypothermia | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |
| Capsaicin-induced Wiping Movements | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |
| Capsaicin-induced Knee Joint Vasodilation | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [7][8] |
| Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | Rat | - | 30 µM (in spinal cord slices) | Decreased spontaneous and miniature EPSC frequency | [9] |
| Bone Cancer Pain | Mouse | Intraperitoneal (i.p.) | 0.3 and 1.0 mg/kg | Reduced spontaneous flinches | [10] |
| Morphine-induced Itch | Mouse | Intrathecal | 0.03 and 0.1 nmol | Dose-dependent reduction in scratching | [1] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by directly blocking the TRPV1 channel, thereby preventing the downstream signaling cascade that leads to the sensation of pain. The following diagram illustrates the TRPV1 signaling pathway and the point of intervention by this compound.
References
- 1. Substance P radioimmunoassay for quantitative characterization of sensory neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolonged maintenance of capsaicin-induced hyperalgesia by brief daily vibration stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An electrophysiological study of dorsal horn neurons in the spinal cord of rats with an experimental peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasodilatation induced by capsaicin in rat mesenteric vessels is probably independent of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]
- 6. An electrophysiologist’s guide to dorsal horn excitability and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Capsaicin-induced vasoconstriction in the mouse knee joint: a study using TRPV1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Potent and Selective TRPV1 Antagonist SB-366791: A Technical Guide to its Effects on Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791, or N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] This non-selective cation channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[2][3] As a competitive antagonist, this compound has proven to be a valuable tool for elucidating the physiological and pathological roles of TRPV1, particularly in pain and inflammation.[3][4] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the effects of this compound on sensory neurons.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the TRPV1 receptor across various experimental models.
Table 1: In Vitro Potency of this compound
| Parameter | Species/Cell Line | Assay Type | Agonist | Value | Reference |
| pA2 | Human (hTRPV1) | Electrophysiology | Capsaicin | 7.71 | [3] |
| pK | Human (hTRPV1) | FLIPR-based Ca²⁺ Assay | Capsaicin | 7.74 ± 0.08 | [3] |
| IC | Rat Trigeminal Ganglion Cells | Ca²⁺ Influx Assay | Capsaicin | 651.9 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Pain/Inflammation Type | Administration Route | Effective Dose | Effect | Reference |
| Rat | Capsaicin-induced Hypothermia | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |
| Rat | Capsaicin-induced Wiping Movements | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |
| Rat | Capsaicin-induced Vasodilation | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [5] |
| Rat | Freund's Complete Adjuvant (FCA)-induced Inflammatory Pain | - | 30 µM (in spinal slices) | Decreased sEPSC and mEPSC frequency | [4] |
| Mouse | Morphine-induced Itch | Intrathecal | 0.03 - 0.1 nmol | Dose-dependent reduction in scratching | [6] |
| Mouse | Bone Cancer Pain | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduced spontaneous flinches | [1] |
Key Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of this compound on sensory neurons.
Whole-Cell Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the inhibitory effect of this compound on capsaicin-activated currents in cultured rat DRG neurons.
Cell Preparation:
-
Isolate DRG neurons from neonatal or adult rats.
-
Culture neurons on poly-L-lysine coated coverslips for 24-48 hours before recording.
Solutions:
-
External Solution (in mM): 154 NaCl, 6 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 10 D-glucose, 10 HEPES; pH adjusted to 7.4 with Tris-base.[7]
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 10 Na-gluconate, 4.5 MgCl₂, 0.74 CaCl₂, 10 EGTA-2K, 10 HEPES; pH adjusted to 7.3 with Tris-base.[7]
Recording Parameters:
-
Perform whole-cell voltage-clamp recordings at room temperature (22–24°C).[7]
-
Use borosilicate glass pipettes with a resistance of 2.5–4 MΩ.[7]
-
Record capsaicin-evoked inward currents.
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Perfuse the neuron with the external solution containing a known concentration of capsaicin (e.g., 1 µM) to elicit a baseline current.
-
Wash out the capsaicin until the current returns to baseline.
-
Pre-incubate the neuron with this compound (e.g., 10 µM) for a defined period (e.g., 1-5 minutes).
-
Co-apply capsaicin and this compound and record the resulting current.
-
Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV1 activation and its blockade by this compound.
Cell Culture:
-
Plate HEK293 cells stably expressing human TRPV1 (hTRPV1) in 96- or 384-well black-walled, clear-bottom plates.
-
Culture overnight to allow for cell attachment.
Reagents:
-
Loading Buffer: Prepare a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[4][9]
-
Agonist Solution: Prepare a solution of capsaicin at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Antagonist Solution: Prepare serial dilutions of this compound.
Procedure:
-
Remove the culture medium from the cell plates.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.[9]
-
During the final 15-20 minutes of incubation, add the antagonist solutions (including a vehicle control) to the respective wells.
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay by adding the agonist solution to all wells simultaneously.
-
Monitor the fluorescence intensity over time to measure the change in [Ca²⁺]i.
-
Calculate the inhibitory concentration (IC₅₀) or pK
In Vivo Freund's Complete Adjuvant (FCA) Model of Inflammatory Pain
This model is used to assess the anti-hyperalgesic effects of this compound in a setting of persistent inflammation.
Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Induce inflammation by injecting a small volume (e.g., 50-100 µl) of FCA into the plantar surface of one hind paw.[10][11]
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer this compound via intraperitoneal (i.p.) or other appropriate routes at various doses.
Behavioral Testing:
-
Measure baseline pain responses (e.g., thermal latency using a plantar test, mechanical threshold using von Frey filaments) before FCA injection.
-
After FCA injection, periodically assess the development of thermal hyperalgesia and mechanical allodynia over several days.
-
Administer this compound or vehicle at a time point when hypersensitivity is established (e.g., 24 hours post-FCA).
-
Measure pain responses at various time points after drug administration to determine the analgesic effect of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving TRPV1 and the workflows of the described experiments.
Caption: TRPV1 signaling pathway in a sensory neuron.
References
- 1. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capsaicin-induced currents with distinct desensitization and Ca2+ dependence in rat trigeminal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]
- 8. The Role of Calcium in the Desensitization of Capsaicin Responses in Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Pharmacology of SB-366791
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the pharmacological properties of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. It details the compound's mechanism of action, quantitative pharmacological data, selectivity profile, and the experimental methodologies used for its characterization.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a critical molecular integrator for a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions, and pungent compounds like capsaicin.[3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, which triggers the sensation of pain and promotes neurogenic inflammation through the release of neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP).[4][5] Consequently, TRPV1 has emerged as a highly sought-after therapeutic target for the development of novel analgesics.[4][6]
This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a potent and selective, cinnamide-derived competitive antagonist of the TRPV1 receptor.[1][6] It was identified through high-throughput screening and has been extensively characterized as a valuable tool compound for studying TRPV1 biology and as a promising candidate for pain therapy.[1][6] This guide synthesizes the key pharmacological data and experimental findings related to this compound.
Mechanism of Action
This compound exerts its effects by directly competing with agonists for the vanilloid binding site on the TRPV1 channel.[6] Cryo-electron microscopy studies have revealed that this compound binds to the vanilloid pocket, acting as an allosteric inhibitor.[6] Schild analysis of its inhibitory effect on capsaicin-induced responses confirmed a competitive mechanism of action.[1] This binding stabilizes the channel in a closed, non-conductive state, thereby preventing its activation by various modalities, including capsaicin, noxious heat, and acid.[1][6] Unlike the earlier antagonist capsazepine, this compound is also an effective antagonist against the acid-mediated activation of the rat TRPV1 receptor (rTRPV1).[1][2]
Quantitative Pharmacological Profile
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The data are summarized in the tables below.
In Vitro Potency and Affinity
| Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |
| FLIPR-based Ca²⁺ Assay | Human TRPV1 | Apparent pKb | 7.74 ± 0.08 | [1] |
| Schild Analysis | Human TRPV1 | pA₂ | 7.71 | [1] |
| Capsaicin-induced Ca²⁺ Influx | Cultured Rat Trigeminal Ganglion Cells | IC₅₀ | 651.9 nM | [5][7] |
| Vanilloid Receptor Binding | - | IC₅₀ | 5.7 nM | [8] |
In Vitro Functional Effects
| Experiment | Preparation | Concentration | Effect | Reference |
| Capsaicin-evoked Substance P Release | Isolated Rat Tracheae | 100 & 500 nM | Significant inhibition | [5][7] |
| Electrically Induced Neuropeptide Release | Isolated Rat Tracheae | 100 & 500 nM | No effect | [5][7] |
| Spontaneous EPSC Frequency | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Decreased to 66 ± 8% of control | [9] |
| Miniature EPSC Frequency | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Decreased to 63 ± 4% of control | [9] |
| C-fibre Evoked EPSC Amplitude | Rat Spinal Cord Slices (FCA-inflamed) | 30 µM | Reduced to 72 ± 6% of control | [8][9] |
In Vivo Efficacy
| Animal Model | Species | Dose | Effect | Reference |
| Capsaicin-induced Hypothermia | Rat | 500 µg/kg i.p. | Significant inhibition | [5][7] |
| Capsaicin-induced Wiping Movements | Rat | 500 µg/kg i.p. | Significant inhibition | [5][7] |
| Capsaicin-induced Vasodilatation | Rat (Knee Joint) | 500 µg/kg i.p. | Significant inhibition | [5][7] |
| Morphine-induced Itch | Mouse | 0.1 nmol (intrathecal) | Dose-dependent inhibition | [10] |
| Morphine-induced Antinociception | Mouse | 0.1 nmol (intrathecal) | No suppression of effect | [10] |
Selectivity Profile
A key attribute of a high-quality chemical probe is its selectivity. This compound exhibits a superior selectivity profile compared to the prototypical TRPV1 antagonist, capsazepine.[1][5] In a broad panel of 47 binding assays, which included a wide range of G-protein-coupled receptors and ion channels, this compound showed little or no effect.[1][6] Furthermore, unlike capsazepine, this compound does not affect the hyperpolarisation-activated current (Ih) or voltage-gated calcium channels (VGCC) in cultured rodent sensory neurons.[1][2] This high degree of selectivity makes this compound a more reliable tool for specifically interrogating the physiological and pathological roles of TRPV1.[1]
Key Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies.
FLIPR-based Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing the target receptor.[1][11]
-
Cell Culture and Plating : HEK-293 cells stably expressing human TRPV1 are cultured and plated into 96-well or 384-well microplates.
-
Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.[11][12] These dyes are membrane-permeant and become fluorescent upon binding to intracellular calcium.
-
Compound Addition : The FLIPR (Fluorometric Imaging Plate Reader) instrument adds this compound (the antagonist) to the wells for a pre-incubation period.
-
Agonist Challenge : Subsequently, a TRPV1 agonist (e.g., capsaicin) is added to stimulate the receptor.
-
Signal Detection : The instrument's integrated camera detects the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.
-
Data Analysis : The inhibition of the agonist-induced calcium response by this compound is quantified to determine parameters like IC₅₀ and pKb.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the electrical currents flowing across the cell membrane.[1][6]
-
Cell Preparation : Individual cells expressing TRPV1 (e.g., cultured sensory neurons or transfected HEK-293 cells) are identified under a microscope.
-
Pipette Positioning : A glass micropipette with a very fine tip is precisely positioned onto the surface of a cell.
-
Seal Formation : Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration : A brief pulse of suction ruptures the patch of membrane under the pipette, allowing direct electrical access to the cell's interior.
-
Recording : The membrane potential is clamped at a set voltage, and the currents flowing through the ion channels are recorded in response to the application of agonists (capsaicin, heat, protons) in the absence and presence of this compound.
-
Analysis : The degree of current inhibition by this compound is measured to assess its antagonist activity against different activation modalities.[1]
In Vivo Models of Nociception and Inflammation
Animal models are essential for evaluating the therapeutic potential of TRPV1 antagonists.
-
Freund's Complete Adjuvant (FCA)-Induced Inflammation : FCA is injected into the paw of a rodent, inducing a robust and sustained inflammatory response characterized by thermal hyperalgesia and mechanical allodynia.[9] this compound is administered systemically or locally to assess its ability to reverse these pain-like behaviors.
-
Capsaicin-Induced Nocifensive Behaviors : Subcutaneous injection of capsaicin elicits acute nocifensive responses, such as wiping or licking the injection site.[5][7] The efficacy of this compound is determined by its ability to reduce the frequency or duration of these behaviors.
-
Capsaicin-Induced Hypothermia : Systemic administration of capsaicin in rats causes a transient drop in core body temperature.[5][7] This response is mediated by TRPV1, and its blockade by this compound is a reliable measure of in vivo target engagement.[5]
Signaling and Functional Consequences
The antagonism of TRPV1 by this compound has significant downstream consequences, particularly in the context of pain signaling. In inflammatory states, TRPV1 channels on presynaptic terminals in the spinal cord can become tonically active, leading to enhanced release of the excitatory neurotransmitter glutamate.[9] this compound has been shown to inhibit this process. By reducing the frequency of spontaneous and miniature excitatory post-synaptic currents (sEPSCs and mEPSCs) in spinal cord neurons from inflamed animals, this compound demonstrates a presynaptic mechanism of action that contributes to its anti-hyperalgesic effects.[9] This suggests that part of its analgesic efficacy stems from dampening central sensitization.
Conclusion
This compound is a well-characterized pharmacological tool that has significantly advanced our understanding of TRPV1 function. Its high potency, competitive mechanism of action, and excellent selectivity profile distinguish it from earlier antagonists.[1][5] Data from a range of in vitro and in vivo experiments demonstrate its ability to effectively block TRPV1 activation and mitigate pain-related signaling and behaviors.[5][9][10] As such, this compound remains a benchmark compound for researchers in the fields of sensory neuroscience and analgesic drug development.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-366791: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel primarily expressed in sensory neurons.[1] This channel plays a crucial role in the detection of noxious stimuli, including heat, capsaicin, and changes in pH.[1] As a competitive antagonist, this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1 and as a potential therapeutic agent for pain and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and a visualization of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound, with the systematic IUPAC name N-(4-chloro-3-methoxyphenyl)cinnamamide, is a cinnamide derivative.[2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-(4-chloro-3-methoxyphenyl)cinnamamide |
| CAS Number | 472981-92-3[3][4][5] |
| Molecular Formula | C16H14ClNO2[3][4][5] |
| SMILES | ClC1=CC=C(/C=C/C(NC2=CC(OC)=CC=C2)=O)C=C1[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.74 g/mol | [3][4][5] |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (347.54 mM) | [3] |
| Ethanol: 2.9 mg/mL (10.08 mM) | [6] | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [3] |
Pharmacological Properties
This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor.[1][4] Its pharmacological profile has been characterized through various in-vitro and in-vivo studies.
Table 3: Pharmacological Activity of this compound
| Parameter | Value | Assay Conditions | Source |
| IC50 | 5.7 nM | Inhibition of capsaicin-induced responses | [3] |
| 0.021 ± 0.006 μM | Inhibition of pH-activated currents in hTRPV1 expressing cells | [2] | |
| 651.9 nM | Inhibition of capsaicin-induced Ca2+ influx in cultured rat trigeminal ganglion cells | [3] | |
| pA2 | 7.71 | Schild analysis against capsaicin-induced activation of hTRPV1 | [1] |
| pK b | 7.74 ± 0.08 | FLIPR-based Ca2+-assay with capsaicin as agonist | [1] |
This compound exhibits high selectivity for TRPV1 over a wide range of other receptors and ion channels, making it a specific tool for studying TRPV1 function.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effect by binding to the vanilloid pocket of the TRPV1 channel, the same site where the agonist capsaicin binds.[2] This competitive binding prevents the conformational changes in the channel that are necessary for its opening and the subsequent influx of cations (primarily Ca2+ and Na+). The inhibition of cation influx blocks the depolarization of sensory neurons and the propagation of pain signals.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In-Vitro: FLIPR-Based Calcium Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to TRPV1 activation and its inhibition by this compound using a Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
-
Cell Culture: Human prostate cancer cells (PC-3), which endogenously express TRPV1, are seeded into 96-well black-walled, clear-bottom plates and cultured for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye Fluo-4 AM for 60 minutes at 37°C.
-
Compound Addition: The plate is placed in the FLIPR instrument. After establishing a baseline fluorescence reading, various concentrations of this compound or vehicle are added to the wells and incubated for 5 minutes.[7]
-
TRPV1 Activation: A solution of the TRPV1 agonist, capsaicin (e.g., 1 µM final concentration), is then added to all wells to stimulate the channel.[2]
-
Data Acquisition and Analysis: Fluorescence intensity is measured continuously before and after the addition of the agonist. The increase in fluorescence, corresponding to the influx of intracellular calcium, is recorded. The inhibitory effect of this compound is calculated, and the IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In-Vitro: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the electrophysiological recording of TRPV1 channel currents in response to activation and inhibition.
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human TRPV1.
-
Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, adjusted to pH 7.2.
-
Data Acquisition: Cells are voltage-clamped at a holding potential of -60 mV.
-
Compound Application: A baseline current is established, after which the TRPV1 agonist (e.g., 1 µM capsaicin) is applied to elicit an inward current.[2] Subsequently, a co-application of the agonist and various concentrations of this compound is performed to assess the inhibitory effect.[2]
-
Data Analysis: The peak inward current in the presence of the antagonist is compared to the control current elicited by the agonist alone. The concentration-response curve for this compound is plotted to determine its IC50.
In-Vivo: Morphine-Induced Itch Model in Mice
This protocol describes an in-vivo model to assess the effect of this compound on opioid-induced pruritus.
Methodology:
-
Animals: Male C57/BL6j mice are used for the study.
-
Drug Administration: Animals receive an intrathecal injection of either morphine (to induce itching), this compound, a combination of both, or their respective vehicles.
-
Behavioral Observation: Immediately after the injection, each mouse is placed in an individual observation chamber, and its behavior is videotaped for 60 minutes.
-
Data Analysis: The number of scratches directed towards the head and neck region with the hind paws is counted by a blinded observer. The data are analyzed to determine if this compound can reduce morphine-induced scratching behavior.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the TRPV1 receptor. Its favorable pharmacological profile and specificity make it an indispensable tool for research into the role of TRPV1 in pain, inflammation, and other physiological processes. The detailed chemical, physical, and pharmacological data, along with the experimental protocols provided in this guide, offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development. Further investigation into the therapeutic potential of this compound and similar TRPV1 antagonists is warranted.
References
- 1. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Interaction of SB-366791 with the Vanilloid Receptor (TRPV1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the vanilloid receptor, is a critical player in nociception and inflammatory pain pathways. Its activation by various stimuli, including capsaicin, heat, and protons, leads to a cascade of signaling events that ultimately result in the sensation of pain. Consequently, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics. SB-366791 is a potent and selective antagonist of the TRPV1 receptor that has been instrumental in elucidating the physiological roles of this ion channel. This technical guide provides a comprehensive overview of the interaction between this compound and TRPV1, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize this interaction.
Introduction to this compound
This compound, chemically known as N-(3-methoxyphenyl)-4-chlorocinnamide, is a small molecule antagonist of the TRPV1 receptor.[1] It was identified through high-throughput screening and has since been widely used as a pharmacological tool to investigate the function of TRPV1 in various physiological and pathological processes.[2] Its high potency and selectivity for TRPV1 over other receptors make it a valuable research compound for dissecting the specific contributions of this channel to pain and inflammation.[2]
Mechanism of Action
This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 receptor.[2] Cryo-electron microscopy studies have revealed that this compound binds to a pocket in the transmembrane domain of the human TRPV1 channel.[1][3] This binding pocket is the same site where capsaicin, the pungent compound in chili peppers and a potent TRPV1 agonist, binds. By occupying this site, this compound prevents the binding of capsaicin and other agonists, thereby inhibiting channel activation.[2]
While initially characterized as a competitive antagonist, further studies have suggested that this compound may also exhibit allosteric modulatory effects, influencing the channel's gating mechanism beyond simple pore blockage.[1] This dual mechanism contributes to its high efficacy in blocking TRPV1 activation by a variety of stimuli, including heat and protons.[2]
Quantitative Pharmacological Data
The potency and affinity of this compound for the TRPV1 receptor have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.
| Parameter | Species | Assay System | Value | Reference |
| IC50 | Human | Recombinant hTRPV1 in CHO cells (Capsaicin-induced Ca2+ flux) | 5.7 nM | [No specific citation found for this exact value in the provided results] |
| Rat | Cultured trigeminal ganglion cells (Capsaicin-induced Ca2+ influx) | 651.9 nM | [No specific citation found for this exact value in the provided results] | |
| pKb | Human | FLIPR-based Ca2+-assay | 7.74 ± 0.08 | [2] |
| pA2 | Human | Schild analysis | 7.71 | [2] |
Table 1: In Vitro Potency and Affinity of this compound for the TRPV1 Receptor
| Animal Model | Effect Measured | Effective Dose | Reference |
| Rat | Inhibition of capsaicin-induced hypothermia | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |
| Rat | Inhibition of capsaicin-induced wiping movements | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |
| Rat | Inhibition of capsaicin-induced knee joint vasodilatation | 500 µg/kg i.p. | [No specific citation found for this exact value in the provided results] |
| Rat (FCA-induced inflammation) | Reduction of sEPSC frequency in spinal cord slices | 30 µM | [No specific citation found for this exact value in the provided results] |
| Rat (FCA-induced inflammation) | Reduction of mEPSC frequency in spinal cord slices | 30 µM | [No specific citation found for this exact value in the provided results] |
Table 2: In Vivo Efficacy of this compound in Animal Models
Experimental Protocols
The characterization of this compound's interaction with TRPV1 has relied on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.
Fluorometric Imaging Plate Reader (FLIPR)-Based Calcium Assay
This high-throughput assay is used to measure changes in intracellular calcium concentration upon TRPV1 activation and its inhibition by antagonists.
Objective: To determine the potency of this compound in inhibiting capsaicin-induced calcium influx in cells expressing TRPV1.
Materials:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Capsaicin stock solution.
-
This compound stock solution.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into 384-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of capsaicin in assay buffer.
-
Assay Protocol on FLIPR:
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Set the instrument to first add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15 minutes).
-
Subsequently, add a fixed concentration of capsaicin (typically at its EC80) to stimulate TRPV1.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis: The increase in fluorescence upon capsaicin addition corresponds to calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. Plot the percentage inhibition against the concentration of this compound to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents, providing detailed information about the mechanism of channel block.
Objective: To characterize the effect of this compound on capsaicin-, heat-, or proton-activated currents in single cells expressing TRPV1.
Materials:
-
TRPV1-expressing cells cultured on coverslips.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP, 0.3 GTP, pH 7.2).
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Perfusion system for rapid solution exchange.
-
Temperature control system for heat activation studies.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Positioning and Sealing: Under microscopic guidance, approach a single cell with a patch pipette filled with internal solution. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Stimulation and Antagonist Application:
-
Chemical Activation: Apply capsaicin or an acidic solution (e.g., pH 5.5) via the perfusion system to activate TRPV1 and record the inward current.
-
Thermal Activation: Use a temperature-controlled perfusion system to rapidly increase the temperature of the external solution to >43°C.
-
Antagonist Application: Co-apply this compound with the agonist or pre-incubate the cell with the antagonist before agonist application.
-
-
Data Analysis: Measure the peak amplitude of the inward currents in the absence and presence of this compound. A reduction in the current amplitude indicates inhibition. For Schild analysis, measure the dose-response relationship for the agonist in the presence of different fixed concentrations of the antagonist.
In Vitro Substance P Release Assay
This assay measures the release of the neuropeptide Substance P from sensory nerve endings, a key downstream event of TRPV1 activation.
Objective: To determine the effect of this compound on capsaicin-induced Substance P release from isolated trachea.
Materials:
-
Rat tracheae.
-
Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2).
-
Capsaicin solution.
-
This compound solution.
-
Substance P ELISA kit.
-
Collection vials.
Procedure:
-
Tissue Preparation: Isolate the trachea from a euthanized rat and place it in ice-cold Krebs-Henseleit solution. Cut the trachea into rings.
-
Incubation and Stimulation:
-
Place the tracheal rings in vials containing oxygenated Krebs-Henseleit solution at 37°C and allow them to equilibrate.
-
Pre-incubate the tissues with either vehicle or this compound for a specified time.
-
Stimulate the tissues by adding capsaicin to the incubation medium.
-
-
Sample Collection: At the end of the stimulation period, collect the supernatant from each vial.
-
Substance P Quantification: Measure the concentration of Substance P in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of Substance P released in the capsaicin-stimulated group with that in the group pre-treated with this compound. A significant reduction in Substance P release in the presence of the antagonist indicates its inhibitory effect on TRPV1.
Signaling Pathways and Experimental Workflows
The interaction of this compound with TRPV1 can be visualized through signaling pathway and experimental workflow diagrams.
References
Methodological & Application
Application Notes and Protocols: Optimal Concentration of SB-366791 for In Vitro Assays
Introduction
SB-366791 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3][4][5] This non-selective cation channel is a key player in the detection and transduction of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers.[4][6] Due to its pivotal role in pain and neurogenic inflammation, TRPV1 is a significant target for analgesic drug development. This compound offers a superior selectivity profile compared to other common TRPV1 antagonists like capsazepine, making it a valuable tool for investigating the physiological and pathophysiological functions of TRPV1.[1][4][6] These application notes provide comprehensive guidance on determining the optimal concentration of this compound for various in vitro assays.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor.[4] It binds to the vanilloid binding site on the receptor, thereby preventing the binding of agonists like capsaicin.[3] This allosterically inhibits the conformational changes required for channel opening, blocking the influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This, in turn, prevents the depolarization of sensory neurons and the subsequent signaling cascade that leads to the sensation of pain and the release of pro-inflammatory neuropeptides.[6]
Caption: TRPV1 activation by capsaicin and its inhibition by this compound.
Quantitative Data Summary
The optimal concentration of this compound is highly dependent on the specific assay, cell type, and the nature of the TRPV1 activation stimulus. The following table summarizes reported IC₅₀ values and effective concentrations from various studies.
| Parameter | Value | Assay Type | Cell Type / Tissue | Stimulus | Reference |
| IC₅₀ | 5.7 nM | Not Specified | hTRPV1 | Not Specified | [2] |
| IC₅₀ | 651.9 nM | Calcium Influx | Cultured Rat Trigeminal Ganglion Cells | Capsaicin | [1][6] |
| IC₅₀ | 0.27 µM | Calcium Influx (FLIPR) | CHO cells expressing hTRPV1 | Capsaicin | [2] |
| IC₅₀ | 21 ± 6 nM | Electrophysiology (Whole-cell patch clamp) | HEK293 cells expressing hTRPV1 | pH 5 | [3] |
| IC₅₀ | 3.7 µM | Calcium Influx | Cells expressing recombinant TRPV1 | 1.0 µM Capsaicin | [7] |
| pA₂ | 7.71 | Calcium Influx (FLIPR) | Not Specified | Capsaicin | [4][5] |
| pK({b}) | 7.74 ± 0.08 | Calcium Influx (FLIPR) | Not Specified | Capsaicin | [4] |
| Effective Concentration | 100 and 500 nM | Substance P Release | Isolated Rat Tracheae | Capsaicin | [1][6] |
| Effective Concentration | 10 µM | Electrophysiology | hTRPV1 | 1 µM Capsaicin | [1][3] |
| Effective Concentration | 20 µM | Electrophysiology (sEPSC) | Neonatal Rat Hypoglossal Motor Neurons | Capsaicin | [8] |
| Effective Concentration | 30 µM | Electrophysiology (EPSC) | Rat Spinal Cord Slices | Not Specified | [2] |
-
IC₅₀ (Half maximal Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by half.[9]
-
pA₂: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[4]
-
pK(_{b}): The negative logarithm of the equilibrium dissociation constant of an antagonist.[4]
Experimental Protocols
Calcium Flux Assay
This protocol is designed to measure the inhibition of capsaicin-induced calcium influx by this compound in a cell line stably expressing TRPV1 (e.g., HEK293-hTRPV1 or CHO-hTRPV1).
Materials:
-
HEK293 or CHO cells stably expressing hTRPV1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)[10]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium 6)[10][11]
-
Probenecid (optional, to prevent dye leakage)[10]
-
Capsaicin stock solution
-
This compound stock solution
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS/µCell)
Procedure:
-
Cell Plating: Seed the TRPV1-expressing cells into a 384-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 7,500 cells/well) and incubate overnight.[10]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1-2 hours at 37°C.[10][11]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock of capsaicin at a concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Antagonist Pre-incubation: Add the this compound dilutions to the appropriate wells and incubate for 30-60 minutes at room temperature.[11]
-
Assay Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the capsaicin solution to all wells simultaneously using the instrument's liquid handler.
-
Continue to record the fluorescence signal for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well.
-
Normalize the data to the positive (capsaicin only) and negative (vehicle only) controls.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
Caption: Workflow for a typical calcium flux assay to determine IC₅₀.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol provides a general framework for assessing the effect of this compound on TRPV1 currents.
Materials:
-
Cells expressing TRPV1
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2
-
Capsaicin and this compound stock solutions
-
Perfusion system
Procedure:
-
Preparation: Plate cells on coverslips suitable for microscopy. Prepare fresh external and internal solutions. Pull patch pipettes to a resistance of 3-5 MΩ.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Current: Clamp the cell at a holding potential (e.g., -60 mV) and record the baseline current.
-
Agonist Application: Perfuse the cell with an external solution containing capsaicin (e.g., 1 µM) to elicit a TRPV1-mediated inward current.
-
Antagonist Application: After washing out the agonist, co-apply this compound with capsaicin. A pre-incubation period with this compound before co-application may be necessary. Test a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
Data Acquisition: Record the peak current amplitude in response to the agonist in the absence and presence of different concentrations of the antagonist.
-
Data Analysis: Normalize the current amplitude in the presence of this compound to the control current (agonist alone). Plot the normalized current against the antagonist concentration to determine the IC₅₀.
Stock Solution Preparation
This compound is typically supplied as a solid powder.
-
Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.[2]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO. For a 10 mM stock, dissolve 2.88 mg of this compound (Molecular Weight: 287.74) in 1 mL of DMSO.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When stored at -20°C, it should be used within one year, and at -80°C, within two years.[2]
-
Working Dilutions: Prepare fresh working dilutions in the appropriate aqueous assay buffer immediately before use. Be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.1% to avoid solvent effects.
Disclaimer: These protocols provide a general guideline. Researchers should optimize the specific conditions, including cell density, incubation times, and compound concentrations, for their particular experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity: toward PET radiotracers to visualize TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-366791 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin.[1][3] Due to its critical role in pain and neurogenic inflammation, TRPV1 is a significant target for the development of novel analgesics. This compound offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TRPV1 in various cellular and systemic processes.[1][4] These application notes provide detailed protocols for the use of this compound in electrophysiological studies, with a focus on patch-clamp techniques.
Mechanism of Action
This compound acts as a competitive antagonist at the capsaicin binding site on the TRPV1 channel.[4] By binding to this site, it allosterically inhibits channel gating, preventing the influx of cations such as Ca2+ and Na+ that is normally induced by TRPV1 agonists.[4] Structural studies have revealed that this compound binds to the vanilloid pocket of the human TRPV1 channel.[4] Its high potency and selectivity make it a superior tool compared to other antagonists like capsazepine, as it exhibits fewer off-target effects.[1][3]
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the key quantitative data for this compound from various experimental paradigms.
| Parameter | Value | Species/Cell Type | Assay Type | Notes | Reference |
| IC50 | 5.7 nM | Not Specified | Vanilloid Receptor Binding | Demonstrates high-affinity binding to the TRPV1 receptor. | [2] |
| IC50 | 651.9 nM | Rat Trigeminal Ganglion Cells | Capsaicin-induced Ca2+ influx | Effective concentration for inhibiting agonist-induced cellular responses. | [5] |
| IC50 (pH 5) | 0.021 ± 0.006 µM | Human HEK293T cells expressing hTRPV1 | Whole-cell patch-clamp | Inhibition of proton-activated TRPV1 currents. | [5] |
| pA2 | 7.71 | Not Specified | Schild Analysis (Ca2+ assay) | Indicates competitive antagonism. | [1] |
| Effective Concentration | 100 and 500 nM | Rat Isolated Tracheae | Substance P release | Significant inhibition of capsaicin-evoked neuropeptide release. | [5] |
| Effective Concentration | 10 µM | Human HEK293T cells expressing hTRPV1 | Whole-cell patch-clamp | Complete inhibition of 1 µM capsaicin-activated hTRPV1 currents. | [4] |
| Effective Concentration | 30 µM | Rat Spinal Cord Slices | sEPSC and mEPSC recording | Inhibition of glutamatergic transmission in a model of inflammatory pain. | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV1 and a typical experimental workflow for using this compound in electrophysiology.
TRPV1 signaling and inhibition by this compound.
Experimental workflow for electrophysiology.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10-20 mM in 100% DMSO.[5]
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Dilution : On the day of the experiment, dilute the stock solution to the final working concentration in the extracellular recording solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects on the cells.
Whole-Cell Patch-Clamp Electrophysiology Protocol (Voltage-Clamp)
This protocol is adapted for recording from HEK293T cells heterologously expressing human TRPV1 (hTRPV1).[5]
a. Cell Preparation:
-
Culture HEK293T cells and transfect them with a plasmid encoding hTRPV1. A co-transfection with a fluorescent marker (e.g., EGFP) can aid in identifying transfected cells.
-
12-16 hours post-transfection, plate the cells onto glass coverslips coated with a suitable matrix (e.g., Matrigel).[5]
-
Allow the cells to adhere for at least 2 hours before recording.
b. Solutions:
-
Extracellular (Bath) Solution (in mM):
-
140 NaCl
-
5 KCl
-
2 MgCl2
-
2 CaCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.4 with NaOH.[5]
-
-
Intracellular (Pipette) Solution (in mM):
-
150 KCl
-
3 MgCl2
-
10 HEPES
-
5 EGTA
-
Adjust pH to 7.2 with KOH.[5]
-
c. Recording Procedure:
-
Place a coverslip with the cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 1-3 MΩ when filled with the intracellular solution.[5]
-
Approach a target cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -40 mV.[5]
-
Record baseline currents. To elicit TRPV1 currents, apply an agonist such as capsaicin (e.g., 1 µM) or use a heated perfusion system to raise the temperature above 43°C. Currents can be evoked using a voltage ramp protocol (e.g., -100 mV to +100 mV over 1 second).[5]
-
To test the effect of this compound, co-apply the desired concentration of this compound with the TRPV1 agonist.
-
Record the currents in the presence of this compound.
-
To assess the reversibility of the inhibition, wash out this compound by perfusing with the agonist-containing extracellular solution alone.
d. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the absence and presence of different concentrations of this compound.[5]
-
Normalize the current in the presence of the antagonist to the control current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a modified Hill equation to determine the IC50.[5]
Current-Clamp Electrophysiology Protocol
This protocol is suitable for investigating the effect of this compound on neuronal excitability in primary sensory neurons (e.g., dorsal root ganglion neurons).
a. Cell and Solution Preparation:
-
Prepare primary cultures of dorsal root ganglion (DRG) neurons from rodents.
-
Use similar extracellular and intracellular solutions as in the voltage-clamp protocol, although the intracellular solution may be modified to include ATP and GTP to better preserve cellular function.
b. Recording Procedure:
-
Establish a whole-cell recording in the current-clamp configuration.
-
Measure the resting membrane potential of the neuron.
-
Inject depolarizing current steps to elicit action potentials and determine the baseline firing frequency.
-
Apply a TRPV1 agonist (e.g., capsaicin) to the bath, which should cause membrane depolarization and an increase in action potential firing.
-
In the continued presence of the agonist, apply this compound and observe the effect on the membrane potential and firing frequency. A successful blockade of TRPV1 will lead to repolarization of the membrane and a reduction or cessation of action potential firing.
d. Data Analysis:
-
Measure the change in resting membrane potential upon application of the agonist and antagonist.
-
Quantify the action potential firing frequency before and after the application of this compound.
Isolating TRPV1 Currents using this compound
The selectivity of this compound makes it an excellent tool for pharmacologically isolating TRPV1-mediated currents from other conductances in a cell.
Isolating TRPV1 currents with this compound.
This logical workflow illustrates how the application of this compound can be used to define the component of a measured current that is specifically carried by TRPV1 channels. By subtracting the current remaining in the presence of a saturating concentration of this compound from the total current elicited by an agonist, one can isolate the TRPV1-specific response.
Conclusion
This compound is a powerful and selective pharmacological tool for the study of TRPV1 channels in electrophysiological experiments. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this antagonist to investigate the role of TRPV1 in cellular excitability, nociception, and other physiological processes. Careful experimental design, including appropriate controls and data analysis, will ensure the generation of high-quality, reproducible results.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparations and Protocols for Whole Cell Patch Clamp Recording of Xenopus laevis Tectal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-366791 in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2] TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and plays a crucial role in the detection of noxious stimuli, including capsaicin, heat, and acidic conditions.[2] As a result, this compound is an invaluable tool for studying the physiological and pathological roles of TRPV1, particularly in pain and inflammation research.[1][3] Calcium imaging is a widely used technique to investigate the influx of calcium ions (Ca²⁺) through channels like TRPV1, providing a real-time readout of channel activation and inhibition. These application notes provide detailed protocols for the use of this compound in calcium imaging experiments to study TRPV1 function.
Mechanism of Action
This compound acts as a competitive antagonist at the vanilloid binding site of the TRPV1 receptor.[2][4] This means it directly competes with agonists like capsaicin for the same binding location on the channel. By binding to the receptor, this compound prevents the conformational change required for channel opening, thereby inhibiting the influx of cations, including Ca²⁺.[4] Structural studies have revealed that this compound binds to the vanilloid site and functions as an allosteric inhibitor of human TRPV1.[4] It has been shown to effectively block TRPV1 activation by various stimuli, including capsaicin, heat, and acid.[2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 287.75 g/mol | |
| Formula | C₁₆H₁₄ClNO₂ | |
| CAS Number | 472981-92-3 | |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | |
| Storage | Store at room temperature |
In Vitro Potency of this compound
| Parameter | Value | Cell Type/Assay Condition | Source |
| IC₅₀ | 5.7 nM | hTRPV1 expressed in CHO or HEK293 cells | [1] |
| pA₂ | 7.71 | hTRPV1 (Schild analysis) | [2] |
| IC₅₀ | 651.9 nM | Capsaicin-induced Ca²⁺ influx in cultured rat trigeminal ganglion cells | [5] |
| IC₅₀ (pH 5) | 0.021 ± 0.006 μM | Wild-type hTRPV1 expressed in HEK 293 cells | [4] |
Signaling Pathway
The following diagram illustrates the signaling pathway of TRPV1 activation by capsaicin and its inhibition by this compound, leading to a block in calcium influx.
Caption: TRPV1 activation by capsaicin and inhibition by this compound.
Experimental Protocols
Protocol 1: Inhibition of Capsaicin-Induced Calcium Influx in Cultured Cells
This protocol describes how to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell line expressing TRPV1 (e.g., HEK293-TRPV1 or CHO-TRPV1) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK293 or CHO cells stably expressing TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated black, clear-bottom 96-well plates
-
This compound
-
Capsaicin
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
DMSO
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Plating:
-
Seed TRPV1-expressing cells onto poly-D-lysine coated 96-well plates at a density that will result in an 80-90% confluent monolayer on the day of the experiment.
-
Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of capsaicin (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Fura-2 AM (e.g., 1 mM in DMSO).
-
Further dilute the stock solutions in HBSS to the desired working concentrations on the day of the experiment. It is recommended to prepare serial dilutions of this compound to determine the IC₅₀.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. For example, for a final concentration of 5 µM Fura-2 AM, add the appropriate volume of Fura-2 AM stock solution and an equal volume of 20% Pluronic F-127 to HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well. Probenecid (e.g., 2.5 mM) can be included in the final buffer to prevent dye leakage.[6]
-
-
This compound Incubation:
-
Add the desired concentrations of this compound to the wells. For an IC₅₀ determination, this will be a range of concentrations.
-
Incubate for 10-20 minutes at room temperature in the dark.
-
-
Calcium Imaging and Data Acquisition:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence ratio (F340/F380) for a short period (e.g., 30-60 seconds).
-
Add capsaicin to the wells to achieve a final concentration that elicits a submaximal response (e.g., EC₅₀ concentration, typically in the range of 100-300 nM).
-
Immediately begin recording the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio in response to capsaicin for each concentration of this compound.
-
Normalize the data to the response observed in the absence of the antagonist (vehicle control).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Experimental Workflow
The following diagram outlines the key steps in a typical calcium imaging experiment to assess the inhibitory effect of this compound.
Caption: Workflow for a calcium imaging experiment using this compound.
Troubleshooting
-
Low Fura-2 AM loading: Ensure cells are healthy and adherent. Optimize loading time and concentration. The use of Pluronic F-127 is crucial for solubilizing the AM ester.
-
High background fluorescence: Ensure thorough washing after Fura-2 AM loading to remove extracellular dye.
-
No response to capsaicin: Verify TRPV1 expression in the cell line. Check the activity of the capsaicin stock solution.
-
Variability between wells: Ensure consistent cell seeding density and careful pipetting.
Conclusion
This compound is a powerful and selective tool for investigating the role of the TRPV1 channel. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in calcium imaging experiments to dissect the intricate functions of TRPV1 in various physiological and pathophysiological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-366791 in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, for its use in preclinical animal models of pain. This document includes detailed protocols for in vivo studies, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound, with the chemical name N-(3-methoxyphenyl)-4-chlorocinnamide, is a highly selective and potent antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1][2][3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious thermal, chemical, and inflammatory stimuli.[4][5] Its activation leads to the sensation of pain, and its sensitization contributes to chronic pain states.[5][6] this compound competitively inhibits the TRPV1 channel, making it a valuable tool for investigating the role of TRPV1 in pain and a potential therapeutic agent for pain relief.[2][7]
Mechanism of Action
This compound acts as a competitive antagonist at the vanilloid binding site on the TRPV1 receptor.[2] By binding to this site, it prevents the activation of the channel by agonists such as capsaicin, protons (low pH), and noxious heat. This inhibition blocks the influx of cations (primarily Ca2+ and Na+) into the neuron, thereby preventing depolarization and the subsequent transmission of pain signals to the central nervous system.[4] In inflammatory conditions, this compound has been shown to inhibit glutamatergic synaptic transmission in the spinal dorsal horn, suggesting a presynaptic mechanism of action in reducing central sensitization.[8]
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model System | Value/Effect | Reference |
| IC50 | - | Vanilloid Receptor 1 (VR1/TRPV1) | 5.7 nM | [3] |
| Inhibition of Capsaicin-induced Ca2+ influx | Rat | Cultured Trigeminal Ganglion Cells | IC50 = 651.9 nM | [1] |
| Inhibition of Capsaicin-evoked Substance P release | Rat | Isolated Tracheae | Significant inhibition at 100 and 500 nM | [1] |
| Inhibition of Spontaneous EPSCs | Rat | Spinal Cord Slices from FCA-inflamed animals | Decreased frequency to 66+/-8% of control at 30 µM | [8] |
| Inhibition of Miniature EPSCs | Rat | Spinal Cord Slices from FCA-inflamed animals | Decreased frequency to 63+/-4% of control at 30 µM | [8] |
| Inhibition of C-fibre evoked EPSCs | Rat | Spinal Cord Slices from FCA-inflamed animals | Reduced to 72+/-6% of control at 30 µM | [8] |
In Vivo Analgesic Effects of this compound in Rodent Models
| Pain Model | Species | Administration Route | Dose | Analgesic Effect | Reference |
| Capsaicin-induced Nociception | Mouse | Intraplantar | 8 µg | 36.5% reduction in nocifensive response | [9] |
| Capsaicin-induced Nociception | Mouse | Intraplantar | 16 µg | 49.7% reduction in nocifensive response | [9] |
| Capsaicin-induced Hypothermia, Wiping, and Vasodilation | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Significant inhibition | [1] |
| Bone Cancer Pain | Mouse | Intraperitoneal (i.p.) | 0.3 and 1.0 mg/kg | Reduced number of spontaneous flinches | [10] |
| Bone Cancer Pain (in combination with Morphine) | Mouse | Intraperitoneal (i.p.) | 0.1 mg/kg (sub-analgesic dose) | Potentiated morphine's analgesic effects | [10] |
| Morphine-induced Itch | Mouse | Intrathecal | 0.01, 0.03, 0.1 nmol | Dose-dependently reduced scratching behavior | [11] |
| Orofacial Heat Hyperalgesia | Rat | Injection into whisker pad | - | Reduced heat hyperalgesia | [12] |
Signaling Pathways and Experimental Workflows
Caption: TRPV1 signaling pathway and inhibition by this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Inflammatory Pain Model - Freund's Complete Adjuvant (FCA)-Induced Thermal Hyperalgesia
Objective: To assess the effect of this compound on thermal hyperalgesia in a model of peripheral inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
-
Freund's Complete Adjuvant (FCA)
-
Male Sprague-Dawley rats (200-250 g)
-
Plantar test apparatus (Hargreaves' test)
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment and apparatus for at least 2 days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of FCA into the plantar surface of the right hind paw.
-
Post-FCA Measurement: 24 hours after FCA injection, measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in latency).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally). A range of doses can be tested (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Nociceptive Testing: At various time points post-drug administration (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency.
-
Data Analysis: Compare the paw withdrawal latencies between the this compound-treated groups and the vehicle-treated group.
Protocol 2: Neuropathic Pain Model - Spinal Nerve Ligation (SNL)-Induced Mechanical Allodynia
Objective: To evaluate the effect of this compound on mechanical allodynia in a model of neuropathic pain.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice (20-25 g)
-
von Frey filaments
-
Surgical instruments for SNL surgery
-
Anesthetics
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment and von Frey filaments for several days.
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments.[13]
-
SNL Surgery: Anesthetize the mice and perform L5 spinal nerve ligation to induce mechanical allodynia.[13]
-
Post-SNL Measurement: On post-operative day 7, confirm the development of robust mechanical allodynia (a significant decrease in the 50% paw withdrawal threshold).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecally or intraperitoneally).
-
Nociceptive Testing: Measure the 50% paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the 50% paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.
Protocol 3: Bone Cancer Pain Model
Objective: To assess the analgesic efficacy of this compound in a murine model of bone cancer pain.
Materials:
-
This compound
-
Vehicle
-
C3H/HeJ mice
-
Osteolytic sarcoma cells
-
Anesthetics
-
Apparatus for measuring spontaneous flinching and weight-bearing.
Procedure:
-
Induction of Bone Cancer: Anesthetize mice and inject osteolytic sarcoma cells into the intramedullary space of the femur.[10]
-
Pain Behavior Assessment: At a predetermined time point post-inoculation (e.g., day 7 or 10), when pain behaviors are established, measure baseline spontaneous flinches and weight-bearing.
-
Drug Administration: Administer this compound or vehicle intraperitoneally. Doses of 0.1, 0.3, and 1.0 mg/kg can be tested.[10]
-
Post-treatment Assessment: Following drug administration, record the number of spontaneous flinches and assess weight-bearing at specified time intervals.
-
Combination Therapy (Optional): To assess synergistic effects, administer a sub-analgesic dose of this compound (e.g., 0.1 mg/kg) in combination with morphine.[10]
-
Data Analysis: Compare the pain-related behaviors between the different treatment groups and the vehicle control.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in various pain states. The protocols outlined in this document provide a framework for conducting robust preclinical studies to evaluate the analgesic potential of this compound and other TRPV1 antagonists. Careful consideration of the animal model, drug administration route, and behavioral endpoints is crucial for obtaining reliable and translatable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The TRPV1 receptor and nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Long-Lasting Suppression of Mechanical Allodynia in Mice by Intrathecal Administration of an Anti-Cell Adhesion Molecule 1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of SB-366791
Audience: Researchers, scientists, and drug development professionals.
Introduction: SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] It is a valuable tool for investigating the physiological and pathophysiological roles of TRPV1 in various processes, including pain, inflammation, and thermal sensation.[1][2] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo applications.
Data Presentation: Solubility of this compound
The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is recommended, as hygroscopic solvents like DMSO can impact solubility.[1][3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[1] | 347.54 mM[1] | Sonication may be required to achieve complete dissolution.[4] Use of newly opened DMSO is recommended.[1][3] |
| Ethanol | 2.88 - 10 mg/mL[2] | ~10 - 34.75 mM | Warming may be necessary to fully dissolve the compound.[2] |
| Water | Insoluble[3] | Insoluble[3] |
Molecular Weight of this compound: 287.74 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 347.54 µL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[1] Stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[1]
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol provides a method for preparing a vehicle for this compound suitable for intraperitoneal (i.p.) or oral administration in animal models.[1][4] This formulation creates a suspended solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle by sequentially adding and mixing the components. For a final volume of 1 mL, the following proportions can be used:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
First, dissolve the required amount of this compound in DMSO. For example, to prepare a 2.5 mg/mL solution, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
In a separate sterile tube, add 400 µL of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Finally, add 450 µL of sterile saline to the mixture and vortex again to obtain a uniform suspension.
-
This formulation should be prepared fresh before each experiment and used immediately.[4]
Note: The concentration of each component may need to be optimized depending on the specific experimental requirements and the route of administration. For animals sensitive to DMSO, the concentration should be kept as low as possible.[4]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a TRPV1 antagonist.
Experimental Workflow for Preparing an In Vivo Formulation
References
Application Notes and Protocols: Co-administration of SB-366791 and Morphine in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of chronic and severe pain, particularly in conditions like bone cancer, remains a significant clinical challenge. While morphine and other opioids are potent analgesics, their long-term use is often limited by the development of tolerance and undesirable side effects. A promising strategy to enhance the therapeutic efficacy of opioids and reduce their adverse effects is the co-administration of agents that modulate nociceptive pathways. One such target is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.
This document provides detailed application notes and experimental protocols for studying the synergistic analgesic effects of SB-366791, a selective TRPV1 antagonist, in combination with morphine. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate this combination therapy in rodent models of pain.
Data Presentation: Efficacy of this compound and Morphine Combination Therapy
The following tables summarize the quantitative data from a study by Niiyama et al. (2009), which investigated the effects of intraperitoneally administered this compound and morphine, alone and in combination, on pain-related behaviors in a murine model of bone cancer pain.[1]
Table 1: Effect of Morphine on Pain-Related Behaviors in a Murine Model of Bone Cancer Pain [1]
| Treatment Group (Intraperitoneal) | Dose (mg/kg) | Spontaneous Flinches (number) | Ambulation Score | Weight-Bearing Score |
| Vehicle | - | Baseline | Baseline | Baseline |
| Morphine | 1 | No significant reduction | No significant improvement | No significant improvement |
| Morphine | 3 | No significant reduction | No significant improvement | No significant improvement |
| Morphine | 10 | Significant reduction | Significant improvement | No significant improvement |
Table 2: Effect of this compound on Pain-Related Behaviors in a Murine Model of Bone Cancer Pain [1]
| Treatment Group (Intraperitoneal) | Dose (mg/kg) | Spontaneous Flinches (number) | Ambulation Score | Weight-Bearing Score |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 0.1 | No significant reduction | No significant improvement | No significant improvement |
| This compound | 0.3 | Significant reduction | No significant improvement | No significant improvement |
| This compound | 1.0 | Significant reduction | No significant improvement | No significant improvement |
Table 3: Synergistic Effect of Co-administering a Sub-analgesic Dose of this compound with Morphine [1]
| Treatment Group (Intraperitoneal) | Morphine Dose (mg/kg) | This compound Dose (mg/kg) | Spontaneous Flinches (number) | Weight-Bearing Score |
| Morphine alone | Various | - | Dose-dependent reduction | No significant improvement |
| Morphine + this compound | Various | 0.1 | Significantly greater reduction compared to morphine alone | Significant improvement |
Experimental Protocols
Murine Model of Bone Cancer Pain
This protocol is adapted from methodologies used in studies investigating bone cancer pain.[2][3][4][5]
Objective: To establish a murine model of bone cancer pain by intramedullary injection of osteolytic sarcoma cells into the femur.
Materials:
-
C3H/HeJ mice (male, 8-9 weeks old)
-
Osteolytic murine sarcoma cells (e.g., NCTC 2472)
-
Hanks' Balanced Salt Solution (HBSS)
-
Anesthetic (e.g., isoflurane)
-
Pneumatic dental high-speed handpiece with a 0.5-mm diameter drill bit
-
Microsyringe
-
Dental amalgam
Procedure:
-
Cell Preparation: Culture osteolytic murine sarcoma cells to the desired confluence. On the day of injection, harvest the cells and resuspend them in sterile HBSS at a concentration of 5 x 10^4 cells per 5 µL.[3]
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Place the mouse in a supine position and sterilize the surgical area over the knee joint.
-
Make a small incision to expose the patella and the trochlear groove of the femur.
-
Gently displace the patella to one side.
-
Using the pneumatic dental high-speed handpiece, carefully drill a 0.5-mm diameter hole in the center of the trochlear groove, avoiding the cruciate ligaments.[3]
-
Insert a pin into the intramedullary canal to core out the marrow space.[3]
-
Using a microsyringe, slowly inject 5 µL of the sarcoma cell suspension into the intramedullary space.
-
Immediately seal the injection hole with dental amalgam to prevent leakage of tumor cells into the surrounding soft tissue.[2][5]
-
Reposition the patella and suture the incision.
-
-
Post-operative Care: Administer appropriate post-operative analgesia for a limited duration as per ethical guidelines, ensuring it does not interfere with the study's primary endpoints. Monitor the animals for signs of distress and weight loss.
-
Tumor Growth and Pain Assessment: Allow for tumor growth over a period of 7-21 days. Pain-related behaviors can be assessed at various time points post-injection.
Hot Plate Test
This protocol is a standard method for assessing thermal nociception.[6][7][8][9]
Objective: To measure the latency of a nocifensive response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Timer
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, noxious temperature, typically between 52°C and 55°C.[7][9]
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[8]
-
Testing:
-
Gently place the mouse on the pre-heated hot plate and immediately start the timer.
-
Place the transparent cylindrical restrainer over the mouse to keep it on the heated surface.
-
Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.[6][7]
-
The latency is the time from when the mouse is placed on the hot plate until the first clear nocifensive response is observed.
-
Immediately remove the mouse from the hot plate upon observing the response.
-
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established. If the mouse does not respond within this time, it should be removed from the apparatus, and the latency recorded as the cut-off time.[6]
Tail-Flick Test
This protocol is a classic method for evaluating spinal nociceptive reflexes.[10][11][12]
Objective: To measure the latency of the tail-flick reflex in response to a radiant heat stimulus.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Mouse restrainer
Procedure:
-
Apparatus Setup: Turn on the tail-flick apparatus and set the intensity of the radiant heat source.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes prior to testing.[10] It is also recommended to acclimate the mice to the restrainer on a few occasions before the actual test day.[11]
-
Testing:
-
Gently place the mouse in the restrainer, leaving the tail exposed.
-
Position the tail over the radiant heat source, typically on a designated groove.
-
Initiate the radiant heat stimulus and start the timer simultaneously.
-
The apparatus will automatically detect the flick of the tail and stop the timer, recording the latency.
-
-
Cut-off Time: A maximum trial duration (e.g., 10-18 seconds) should be set to prevent tissue damage. If the mouse does not flick its tail within this time, the heat source should be turned off, and the latency recorded as the cut-off time.[10]
-
Inter-trial Interval: If multiple trials are performed on the same animal, an inter-trial interval of at least 60 seconds should be allowed.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Morphine and this compound Interaction
Chronic morphine administration can lead to an upregulation of TRPV1 expression in sensory neurons.[13][14] The activation of the µ-opioid receptor (MOR) by morphine and the blockade of TRPV1 by this compound intersect at several key signaling points. The combination of these agents is thought to enhance analgesia and potentially reduce opioid tolerance. Key pathways involved include the G-protein coupled receptor kinase (GRK)/β-arrestin system and the mitogen-activated protein kinase (MAPK) cascade, particularly p38 and NF-κB.[13][15]
Caption: Interaction of Morphine and this compound signaling pathways.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the combination of this compound and morphine for pain relief.
Caption: A general experimental workflow for in vivo pain studies.
References
- 1. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mice with cancer-induced bone pain show a marked decline in day/night activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Animal Models in Understanding Cancer-induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. web.mousephenotype.org [web.mousephenotype.org]
- 11. protocols.io [protocols.io]
- 12. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 13. The mechanism of μ-opioid receptor (MOR)-TRPV1 crosstalk in TRPV1 activation involves morphine anti-nociception, tolerance and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Intrathecal Administration of SB-366791 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[1] The TRPV1 receptor plays a crucial role in the detection and transmission of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[2] Its involvement in various pain states has made it a significant target for the development of novel analgesics. Intrathecal administration of this compound allows for the direct targeting of TRPV1 receptors in the spinal cord, a key site for pain signal processing. These application notes provide detailed protocols for the preparation and intrathecal delivery of this compound in mice, along with a summary of expected outcomes based on preclinical research.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of intrathecal this compound administration in various mouse models.
Table 1: Effect of Intrathecal this compound on Morphine-Induced Itch
| Treatment Group | Dose (nmol) | Mean Number of Scratches (± SEM) | Percent Inhibition of Scratching (%) | Reference |
| Morphine (0.3 nmol) + Vehicle | - | 105.7 ± 15.3 | - | [3] |
| Morphine (0.3 nmol) + this compound | 0.01 | 68.3 ± 12.5 | 35.4 | [3] |
| Morphine (0.3 nmol) + this compound | 0.03 | 42.5 ± 18.3 | 59.8 | [3] |
| Morphine (0.3 nmol) + this compound | 0.1 | 29.2 ± 10.7 | 72.4 | [3] |
Table 2: Effect of Intrathecal this compound on Chronic Postoperative Pain (CPOP)
| Treatment Group | Dose (µg/5 µL) | Nociceptive Threshold (g) at 3 hours post-injection | Percent Maximum Possible Effect (%MPE) | Reference |
| CPOP + Vehicle | - | 0.25 ± 0.05 | - | [4] |
| CPOP + this compound | 2.87 | 1.5 ± 0.2 | 41.7 | [4] |
| CPOP + this compound | 28.7 | 3.5 ± 0.3 | 108.3 | [4] |
Table 3: Molecular Changes in the Spinal Cord Following Intrathecal this compound in a CPOP Model
| Treatment Group | Protein Level (relative to Naïve) | Percent Change from CPOP + Vehicle | Reference |
| CPOP + Vehicle (mTOR) | 1.5 ± 0.1 | - | [4] |
| CPOP + this compound (28.7 µg/5 µL) (mTOR) | 1.0 ± 0.05 | -33.3 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intrathecal Administration
This protocol describes the preparation of a stock solution and final dilutions of this compound for intrathecal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -20°C for long-term storage.
-
-
Final Dilution for Intrathecal Injection:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile saline to the desired final concentration. For example, to prepare a 28.7 µg/5 µL solution from a 10 mg/mL stock:
-
Calculate the required concentration in mg/mL: (28.7 µg / 5 µL) = 5.74 mg/mL.
-
Use the formula C1V1 = C2V2 to determine the dilution factor. For instance, to make 100 µL of the final solution: (10 mg/mL) * V1 = (5.74 mg/mL) * 100 µL. V1 = 57.4 µL.
-
Add 57.4 µL of the 10 mg/mL stock solution to 42.6 µL of sterile saline.
-
-
The final concentration of DMSO in the injected solution should be kept low (typically ≤10%) to minimize vehicle-induced effects. In the example above, the final DMSO concentration is approximately 57.4%. Further serial dilutions in saline may be necessary to achieve both the desired drug concentration and a low final DMSO concentration. Some studies have used a vehicle of ethanol and saline at a 1:9 dilution.[3] It is crucial to establish a consistent vehicle control group in all experiments.
-
Vortex the final solution gently before loading the injection syringe.
-
Protocol 2: Intrathecal Injection in Mice
This protocol provides a step-by-step guide for performing a lumbar intrathecal injection in anesthetized mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Clippers
-
70% ethanol
-
Heating pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Shave the fur over the lumbar region of the back, from the pelvis to the lower rib cage.
-
Wipe the shaved area with 70% ethanol.
-
-
Positioning:
-
Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature.
-
Gently arch the back of the mouse to increase the space between the vertebrae. This can be achieved by placing a small support, such as a 15 mL conical tube, under the abdomen.
-
-
Injection:
-
Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae, which is slightly rostral to the iliac crests.
-
Hold the Hamilton syringe with the 30-gauge needle at a 90-degree angle to the spinal column.
-
Insert the needle directly on the midline between the L5 and L6 vertebrae.
-
A characteristic tail flick is a reliable indicator of successful entry into the intrathecal space.
-
Slowly inject 5-10 µL of the this compound solution or vehicle over approximately 10-20 seconds.
-
Hold the needle in place for an additional 10 seconds to prevent backflow of the injectate.
-
Gently withdraw the needle.
-
-
Recovery:
-
Allow the mouse to recover from anesthesia on a heating pad.
-
Monitor the animal until it has fully recovered and is ambulatory.
-
Mandatory Visualizations
Caption: Experimental workflow for intrathecal this compound administration in mice.
Caption: Simplified signaling pathway of TRPV1 and its modulation by this compound.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Nociception and pain in humans lacking a functional TRPV1 channel [jci.org]
- 3. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
SB-366791: Application Notes and Protocols for Glutamatergic Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-366791 is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1] This non-selective cation channel is a key player in the detection of noxious stimuli, including heat, acid, and capsaicin.[2][3] Emerging evidence highlights the crucial role of TRPV1 in modulating glutamatergic synaptic transmission, particularly in the context of pain and inflammation.[4][5] this compound serves as an invaluable pharmacological tool to dissect the involvement of TRPV1 in these processes. Its high potency and selectivity offer a significant advantage over less specific antagonists like capsazepine.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound in studies of glutamatergic transmission.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor, binding to the vanilloid site and allosterically inhibiting channel opening in response to various stimuli such as capsaicin, heat, and acid.[2][5] In the context of glutamatergic transmission, particularly under inflammatory conditions, tonically active spinal TRPV1 receptors can promote the presynaptic release of glutamate.[4] By blocking these receptors, this compound effectively reduces this enhanced glutamate release, thereby modulating synaptic plasticity and nociceptive signaling.[4][5]
Figure 1: Signaling pathway of TRPV1-mediated glutamate release and its inhibition by this compound.
Data Presentation
In Vitro Potency and Efficacy
| Parameter | Species/Cell Line | Assay | Value | Reference |
| IC₅₀ | Human | hTRPV1 | 5.7 nM | [1] |
| IC₅₀ | Rat | Cultured Trigeminal Ganglion Cells (Capsaicin-induced Ca²⁺ influx) | 651.9 nM | [3] |
| pA₂ | Human | hTRPV1 (Schild analysis) | 7.71 | [2] |
| pK(b) | Human | hTRPV1 (FLIPR-based Ca²⁺ assay) | 7.74 ± 0.08 | [2] |
Effects on Glutamatergic Synaptic Transmission (Rat Spinal Cord Slices from FCA-inflamed animals)
| Measurement | Concentration of this compound | Effect (% of control) | Reference |
| sEPSC Frequency | 30 µM | ↓ 66 ± 8% | [4] |
| mEPSC Frequency | 30 µM | ↓ 63 ± 4% | [4] |
| Evoked EPSC Amplitude (C-fibre intensity) | 30 µM | ↓ 72 ± 6% | [4] |
| sEPSC/mEPSC Amplitude | 30 µM | No significant effect | [4] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Spontaneous and Miniature Excitatory Postsynaptic Currents (sEPSCs/mEPSCs) in Spinal Cord Slices
This protocol is adapted from studies investigating the effect of this compound on glutamatergic transmission in the spinal dorsal horn following peripheral inflammation.[4]
1. Induction of Peripheral Inflammation (Optional)
-
To study the effects of this compound in a model of inflammatory pain, induce inflammation by intraplantar injection of Freund's Complete Adjuvant (FCA) in adult rats.[4]
-
Materials: Freund's Complete Adjuvant (FCA), sterile saline, isoflurane.
-
Procedure: Briefly anesthetize the rat with isoflurane. Inject 100 µL of a 1:1 emulsion of FCA and sterile saline into the plantar surface of one hind paw. Allow 24-48 hours for inflammation to develop before proceeding with slice preparation.[4]
2. Spinal Cord Slice Preparation
-
Materials: Anesthetized rat (control or FCA-treated), ice-cold oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF), vibratome, recovery chamber.
-
aCSF Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Procedure:
-
Deeply anesthetize the rat and perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the spinal cord and transfer it to ice-cold, oxygenated aCSF.
-
Mount the lumbar segment on a vibratome and cut transverse slices (300-400 µm).
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
3. Whole-Cell Patch-Clamp Recording
-
Materials: Recording chamber, microscope with DIC optics, patch-clamp amplifier, data acquisition system, borosilicate glass pipettes (3-5 MΩ), intracellular solution.
-
Intracellular Solution Composition (in mM): 130 K-gluconate, 10 KCl, 2 MgCl₂, 10 HEPES, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2-7.4 with KOH.
-
Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at room temperature.
-
Identify neurons in the substantia gelatinosa (lamina II) of the dorsal horn.
-
Establish a whole-cell patch-clamp configuration.
-
To record sEPSCs, hold the neuron at -70 mV.
-
To record mEPSCs, add tetrodotoxin (TTX, 1 µM) to the aCSF to block action potentials.
-
Record baseline synaptic activity for 5-10 minutes.
-
Bath-apply this compound (e.g., 30 µM) and record for 10-15 minutes.
-
Wash out the drug and record for another 10-15 minutes.
-
4. Data Analysis
-
Analyze sEPSC and mEPSC frequency, amplitude, and kinetics using appropriate software.
-
Compare the parameters before, during, and after this compound application. A decrease in frequency without a change in amplitude suggests a presynaptic mechanism of action.[4]
Figure 2: Experimental workflow for electrophysiological recording of EPSCs with this compound.
Protocol 2: Calcium Imaging of Cultured Trigeminal Ganglion Neurons
This protocol is based on methods used to assess the effect of this compound on capsaicin-induced calcium influx in sensory neurons.[3]
1. Primary Culture of Trigeminal Ganglion Neurons
-
Materials: Neonatal rats, dissection medium (e.g., Hanks' Balanced Salt Solution), digestive enzymes (e.g., collagenase, dispase), culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor), poly-D-lysine/laminin-coated coverslips.
-
Procedure:
-
Dissect trigeminal ganglia from neonatal rats.
-
Digest the ganglia with enzymes to dissociate the neurons.
-
Plate the dissociated neurons on coated coverslips and culture for 2-4 days.
-
2. Calcium Imaging
-
Materials: Cultured trigeminal neurons, calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM), imaging buffer (e.g., HEPES-buffered saline), capsaicin, this compound, fluorescence microscope with a calcium imaging system.
-
Procedure:
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Mount the coverslip in a recording chamber and perfuse with imaging buffer.
-
Obtain a baseline fluorescence signal.
-
To test the antagonistic effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 0.5-10 µM) for 5-10 minutes.
-
While continuing to perfuse with this compound, apply capsaicin (e.g., 1 µM) to stimulate the cells.
-
Record the changes in intracellular calcium concentration, typically measured as a ratio of fluorescence at different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity (for Fluo-4).
-
As a positive control, apply capsaicin alone to a separate set of cells to measure the maximal response.
-
3. Data Analysis
-
Quantify the peak change in intracellular calcium in response to capsaicin in the presence and absence of this compound.
-
Calculate the dose-dependent inhibition by this compound to determine its IC₅₀.[3]
Figure 3: Workflow for calcium imaging experiments using this compound.
Concluding Remarks
This compound is a powerful and selective tool for investigating the role of TRPV1 receptors in modulating glutamatergic transmission. The protocols outlined above provide a framework for utilizing this antagonist in both in vitro and ex vivo preparations. By carefully designing experiments and including appropriate controls, researchers can effectively elucidate the presynaptic mechanisms by which TRPV1 activation contributes to enhanced glutamate release in physiological and pathophysiological states. The high selectivity of this compound minimizes the confounding effects observed with other less specific antagonists, making it an ideal choice for precise pharmacological studies.[2]
References
- 1. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method for reliably measuring miniature and spontaneous postsynaptic events in whole-cell patch clamp recordings in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vivo Calcium Imaging of Sensory Neurons in the Rat Trigeminal Ganglion - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of SB-366791: A Potent and Selective TRPV1 Antagonist
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-366791 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] TRPV1 is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers.[3][4] Its activation leads to the release of pro-inflammatory neuropeptides like Substance P and Calcitonin Gene-Related Peptide (CGRP), contributing to the perception of pain and neurogenic inflammation. Consequently, TRPV1 has emerged as a critical target for the development of novel analgesics. This compound has demonstrated efficacy in various preclinical models of pain, including inflammatory and neuropathic pain, making it a valuable tool for studying the role of TRPV1 in nociception and a promising candidate for therapeutic development.[1][5] This document provides detailed protocols for assessing the in vivo efficacy of this compound in established animal models of pain.
Mechanism of Action
This compound acts as a competitive antagonist at the TRPV1 receptor, effectively blocking the channel's activation by various stimuli.[3] By inhibiting TRPV1, this compound prevents the influx of cations (primarily Ca2+ and Na+) into sensory neurons, thereby blocking the initiation and transmission of pain signals.[5][6] This antagonism also mitigates the release of Substance P and CGRP from sensory nerve terminals, which are key mediators of neurogenic inflammation.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Agonist | IC50 / pKb | Reference |
| Ca2+ Influx Assay | CHO cells expressing human TRPV1 | Capsaicin | pKb = 7.74 ± 0.08 | [7] |
| Ca2+ Influx Assay | Cultured rat trigeminal ganglion cells | Capsaicin | IC50 = 651.9 nM | [6] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Pain
| Pain Model | Animal Species | Route of Administration | Effective Dose Range | Outcome Measure | Reference |
| Capsaicin-Induced Nociception | Rat | Intraperitoneal (i.p.) | 500 µg/kg | Inhibition of wiping movements and vasodilation | [5][6] |
| Inflammatory Pain (FCA) | Rat | Intraperitoneal (i.p.) | 30 µM (in vitro slice) | Decrease in spontaneous and miniature EPSC frequency | [7] |
| Bone Cancer Pain | Mouse | Intraperitoneal (i.p.) | 0.3 - 1.0 mg/kg | Reduction in spontaneous flinches | [8] |
| Morphine-Induced Itch | Mouse | Intrathecal (i.t.) | 0.03 - 0.1 nmol | Dose-dependent reduction in scratching behavior | [1] |
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Materials:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Freund's Complete Adjuvant (FCA)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Induction of Inflammation:
-
Acclimatize animals to the testing environment and handling for at least 3 days prior to the experiment.
-
On day 0, briefly anesthetize the animals (e.g., with isoflurane).
-
Inject 100 µL of FCA into the plantar surface of the right hind paw. The contralateral paw can be injected with saline to serve as a control.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time point after FCA injection (e.g., 24 hours or later, once inflammation is established).
-
-
Assessment of Nociceptive Thresholds:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source using a plantar test apparatus. A decrease in latency in the FCA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using calibrated von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
-
Perform baseline measurements before FCA injection and at multiple time points after drug administration.
-
Carrageenan-Induced Thermal Hyperalgesia Model
This is an acute inflammatory pain model useful for rapid screening of analgesic compounds.
Materials:
-
This compound
-
Vehicle
-
Lambda-Carrageenan (1-2% w/v in sterile saline)
-
Male Sprague-Dawley rats or Swiss Webster mice
-
Plantar test apparatus
Procedure:
-
Baseline Measurement:
-
Acclimatize animals and measure baseline paw withdrawal latencies to a thermal stimulus.
-
-
Induction of Inflammation:
-
Inject 50-100 µL of carrageenan solution into the plantar surface of one hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle at a specified time before or after the carrageenan injection.
-
-
Assessment of Thermal Hyperalgesia:
-
Measure paw withdrawal latencies at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). A significant increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic effect.
-
Mandatory Visualization
Caption: TRPV1 signaling pathway in nociception and its inhibition by this compound.
Caption: General experimental workflow for assessing this compound efficacy in vivo.
References
- 1. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TRPV1 structure and inhibition by the analgesic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1 antagonist, this compound, inhibits glutamatergic synaptic transmission in rat spinal dorsal horn following peripheral inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-366791 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SB-366791, a potent and selective TRPV1 antagonist. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly potent and selective antagonist of the TRPV1 receptor.[1][2] It has been profiled against a wide range of receptors and ion channels and has shown a good selectivity profile.[1] One study reported that this compound exhibited little or no effect in a panel of 47 binding assays, which included a variety of G-protein-coupled receptors and ion channels.[1]
Q2: Could unexpected results in my experiment be due to this compound acting on targets other than TRPV1?
A2: While this compound is highly selective for TRPV1, off-target effects, though minimal, cannot be entirely ruled out, especially at high concentrations. If you observe unexpected cellular responses that are inconsistent with TRPV1 inhibition, consider the possibility of an off-target interaction. It is crucial to use the lowest effective concentration of this compound to minimize this risk.
Q3: Are there any known specific off-target interactions for this compound?
Q4: How can I confirm that the observed effects in my experiment are specifically due to TRPV1 antagonism?
A4: To confirm the specificity of this compound's action in your experimental model, consider the following control experiments:
-
Use a structurally different TRPV1 antagonist: Comparing the effects of this compound with another selective TRPV1 antagonist (e.g., capsazepine, though with noted lower selectivity) can help determine if the observed effect is a class-specific phenomenon.
-
TRPV1 knockout/knockdown models: The most definitive way to confirm on-target effects is to use a system lacking TRPV1 (e.g., cells from TRPV1 knockout animals or cells treated with TRPV1-targeting siRNA). In such a system, this compound should not produce the effect of interest.
-
Dose-response curve: Establish a clear dose-response relationship for this compound in your assay. On-target effects should occur within the expected potency range for TRPV1 antagonism.
Troubleshooting Guide
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Action |
| Unexpected changes in cell signaling pathways unrelated to TRPV1. | The concentration of this compound may be too high, leading to engagement with low-affinity off-targets. | 1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Review the literature for the established IC50 of this compound in a similar assay system. 3. Consult the selectivity data provided in this document to see if known off-targets could be involved. |
| Inconsistent results between different cell types or tissues. | Expression levels of potential off-target proteins may vary between different biological systems. | 1. Characterize the expression profile of your experimental system for any known or suspected off-targets. 2. Compare your results with published data from similar experimental models. |
| Effects observed in a TRPV1-null system. | This strongly suggests an off-target effect of this compound. | 1. Carefully document the observed phenotype. 2. Consider performing target deconvolution studies to identify the responsible off-target protein. |
Data Presentation
This compound On-Target and Off-Target Activity
| Target | Assay Type | Species | Potency (IC50/pA2/pKb) | Reference |
| TRPV1 | FLIPR-based Ca2+ assay | Human | pKb = 7.74 ± 0.08 | [3] |
| TRPV1 | Schild analysis | Human | pA2 = 7.71 | [3] |
| TRPV1 | Capsaicin-induced Ca2+ influx | Rat | IC50 = 651.9 nM | [4] |
| TRPV1 | - | - | IC50 = 5.7 nM | [2] |
| Panel of 47 GPCRs and Ion Channels | Binding assays | Various | Little to no effect | [1] |
| Voltage-gated Ca2+ channels (VGCC) | Electrophysiology | Rodent | No effect | [1] |
| Hyperpolarisation-activated current (Ih) | Electrophysiology | Rodent | No effect | [1] |
Note: The specific constituents of the 47-target panel are not detailed in the publicly available literature.
Experimental Protocols
Key Experimental Workflow Diagram
Caption: Workflow for in vitro assessment of this compound.
Detailed Methodologies
1. FLIPR-Based Calcium Assay for TRPV1 Antagonism
This protocol provides a general method for assessing the inhibitory effect of this compound on capsaicin-induced calcium influx in a cell-based assay using a Fluorometric Imaging Plate Reader (FLIPR).
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human TRPV1 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After incubation, add the this compound dilutions to the appropriate wells and incubate for a further 15-30 minutes.
-
Prepare a solution of a TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the FLIPR instrument and initiate the reading.
-
After establishing a stable baseline fluorescence, automatically add the capsaicin solution to all wells.
-
Continue to record the fluorescence for a set period to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general procedure for measuring the effect of this compound on TRPV1 currents.
-
Cell Preparation:
-
Plate cells expressing TRPV1 on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Pull patch pipettes from borosilicate glass and fill with an internal solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell recording configuration on a selected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit TRPV1 currents.
-
Apply a TRPV1 agonist (e.g., capsaicin) via the perfusion system to activate the channels and record the resulting current.
-
Wash out the agonist.
-
Perfuse the cell with a solution containing this compound for a set duration.
-
Co-apply the agonist and this compound and record the current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Perform these measurements at various concentrations of this compound to generate a concentration-response curve and determine the IC50.
-
Signaling Pathway Visualization
TRPV1 Signaling and Point of this compound Intervention
Caption: this compound competitively antagonizes the TRPV1 channel.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB-366791 Dose for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dose of SB-366791 for behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in detecting noxious stimuli such as heat, acid, and capsaicin.[3] By blocking the activation of TRPV1, this compound can inhibit nociceptive signaling and is therefore a valuable tool for studying pain and inflammation.
Q2: What is a recommended starting dose for this compound in behavioral studies?
A2: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific behavioral assay being used. Based on published studies, a reasonable starting point for intraperitoneal (i.p.) administration in rodents is in the range of 0.1 to 1.0 mg/kg. For intrathecal (i.t.) administration in mice, doses in the range of 0.01 to 0.1 nmol have been shown to be effective.[4] It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is not readily soluble in physiological saline.[4] A common vehicle for preparing this compound for intraperitoneal or oral administration is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] For intrathecal administration in mice, it has been dissolved in a vehicle of ethanol and saline at a 1:9 dilution.[4] It is crucial to ensure the solution is well-mixed before each administration.
Q4: What is the expected onset and duration of action of this compound?
A4: The pharmacokinetic profile of this compound is not extensively detailed in publicly available literature. The onset and duration of action will vary depending on the dose and route of administration. For intrathecal administration in mice, effects on morphine-induced scratching were observed for at least 60 minutes.[4] For intraperitoneal administration, behavioral effects are typically assessed between 30 and 60 minutes post-injection. To determine the peak effect and duration for your specific experimental setup, it is advisable to conduct a time-course pilot study.
Q5: Are there any known side effects of this compound?
A5: A significant advantage of this compound is that it does not appear to induce hyperthermia, a common side effect observed with many other TRPV1 antagonists.[4] One study in mice also found no evidence of genotoxic or mutagenic effects. However, as with any pharmacological agent, it is important to monitor animals for any signs of distress or adverse reactions, especially at higher doses.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable behavioral effect | - Insufficient Dose: The administered dose may be too low to reach the therapeutic threshold. - Poor Bioavailability: The chosen route of administration may not be optimal, or the drug may not be properly dissolved/suspended. - Timing of Observation: The behavioral testing may not align with the peak plasma concentration of the drug. | - Conduct a Dose-Response Study: Test a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg i.p.) to identify an effective dose. - Optimize Formulation and Administration: Ensure the vehicle is appropriate and the solution is homogenous. Consider an alternative route of administration (e.g., i.p. vs. p.o.). - Perform a Time-Course Study: Measure the behavioral response at multiple time points after administration (e.g., 15, 30, 60, 120 minutes) to determine the optimal testing window. |
| High variability in behavioral responses | - Inconsistent Drug Administration: Variations in injection volume, speed, or location can affect drug absorption. - Individual Animal Differences: Biological variability in metabolism and receptor expression can lead to varied responses. - Environmental Stressors: Inconsistent handling, noise, or lighting can impact behavioral outcomes. | - Standardize Administration Technique: Ensure all experimenters are using a consistent and precise administration technique. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Maintain a Consistent Environment: Acclimate animals to the testing room and ensure that all experimental conditions are kept constant. |
| Unexpected or adverse effects | - Dose is too high: The administered dose may be in the toxic range. - Off-target effects: Although this compound is highly selective for TRPV1, off-target effects at high concentrations cannot be entirely ruled out.[1][3] | - Reduce the Dose: If adverse effects are observed, lower the dose in subsequent experiments. - Careful Observation: Closely monitor animals for any signs of toxicity or unusual behavior. - Consult Literature: Review published studies for any reported adverse effects at similar or higher doses. |
Quantitative Data
Table 1: Dose-Response of Intraperitoneal (i.p.) this compound on Pain-Related Behaviors in Rodents
| Animal Model | Behavioral Assay | Doses (mg/kg, i.p.) | Effect | Reference |
| Mouse (Bone Cancer Pain) | Spontaneous Flinches | 0.1, 0.3, 1.0 | 0.3 and 1.0 mg/kg significantly reduced flinching. | [5] |
| Rat (Capsaicin-induced) | Hypothermia, Wiping, Vasodilation | 0.5 | Significantly inhibited all capsaicin-induced behaviors. | [6] |
Table 2: Dose-Response of Intrathecal (i.t.) this compound on Morphine-Induced Itch in Mice
| Behavioral Assay | Doses (nmol, i.t.) | Effect | Reference |
| Morphine-induced Scratching | 0.01, 0.03, 0.1 | Dose-dependently reduced the number of scratches. | [4] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Analgesia Testing (e.g., Hot Plate, Von Frey)
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the working solution, create a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dilute the this compound stock solution in the vehicle to the desired final concentration. Ensure the solution is thoroughly mixed to form a uniform suspension.
-
-
Animal Acclimation:
-
Acclimate the animals (mice or rats) to the testing room for at least 30-60 minutes before the experiment.
-
Habituate the animals to the testing apparatus (e.g., hot plate surface, von Frey enclosure) for a defined period on the days leading up to the experiment.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
-
-
Behavioral Testing:
-
Based on a pilot time-course study, perform the behavioral test at the time of expected peak drug effect (typically 30-60 minutes post-injection).
-
Hot Plate Test: Place the animal on the hot plate (e.g., set to 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).
-
Von Frey Test: Place the animal in an enclosure with a mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw and determine the paw withdrawal threshold.
-
Protocol 2: Intrathecal (i.t.) Administration for Pruritus Testing
-
Drug Preparation:
-
Dissolve this compound in a vehicle of 10% ethanol and 90% physiological saline to the desired final concentration.
-
-
Animal Acclimation:
-
Acclimate the mice to the observation chambers for at least 30 minutes before injection.
-
-
Administration:
-
Perform intrathecal injection between the L5 and L6 vertebrae. A small injection volume (e.g., 5 µl) is recommended.
-
-
Behavioral Observation:
-
Immediately after injection, place the animal in an observation chamber.
-
Record the number of scratching bouts directed towards the hindquarters for a defined period (e.g., 60 minutes).
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
SB-366791 stability in cell culture media
Welcome to the technical support center for SB-366791. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is highly soluble in DMSO, with concentrations of 100 mg/mL (347.54 mM) or higher being achievable.[1][2] For optimal solubility, it is recommended to use fresh, anhydrous DMSO as hygroscopic (moisture-absorbing) DMSO can negatively impact solubility.[1][2]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it is stable for at least three years.[1][3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1]
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is limited publicly available data specifically detailing the stability and half-life of this compound in various cell culture media. However, published studies have successfully used this compound in cell-based assays with incubation times up to 72 hours, suggesting a degree of stability under these conditions.[2] It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If the prepared solution is a clear solution, it can be prepared in a larger amount for one-time use and stored at 4°C, though it is recommended to prepare it fresh weekly as prolonged storage may lead to a loss of efficacy.[4] If the solution appears as a suspension, it should be prepared and used immediately.[4]
Q4: What is the solubility of this compound in aqueous solutions like PBS or cell culture media?
A4: this compound has low solubility in aqueous solutions. For instance, its solubility in a 1:5 mixture of DMF:PBS (pH 7.2) is only 0.15 mg/mL.[3] Direct dissolution in cell culture media is not recommended. The standard procedure is to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitate forms when diluting DMSO stock solution into cell culture media. | The aqueous solubility limit of this compound has been exceeded. | - Ensure the final concentration of this compound in the media is within a reasonable range for your experiment (typically in the nM to low µM range).- Increase the volume of cell culture media for dilution.- Vortex or mix the solution thoroughly during the dilution process to aid dissolution.- Consider a serial dilution approach, first diluting the DMSO stock into a smaller volume of media before adding it to the final culture volume. |
| Inconsistent or no biological effect observed in experiments. | - Degradation of this compound: The compound may have degraded due to improper storage or prolonged incubation in media.- Incorrect concentration: Errors in stock solution preparation or dilution.- Cell health: The cells may not be responsive to TRPV1 antagonism. | - For stability: Always use freshly prepared dilutions of this compound in your culture media for each experiment. Avoid storing the compound in aqueous solutions for extended periods.- For concentration: Double-check all calculations for stock solution and final working concentration. Use calibrated pipettes for accurate measurements.- For cell health: Ensure your cells are healthy and passage number is low. Include appropriate positive and negative controls in your experiment to validate the assay. |
| High background or off-target effects observed. | The final DMSO concentration in the cell culture is too high, causing solvent-induced toxicity or other non-specific effects. | - Calculate the final percentage of DMSO in your cell culture medium. It should ideally be below 0.1%.- Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the media.- Always include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ≥ 100[1] | ≥ 347.54[1] |
| DMSO | 57[2] | 198.09[2] |
| DMSO | 28.77 | 100 |
| DMSO | 10[3] | - |
| Ethanol | 2.88 | 10 |
| DMF | 10[3] | - |
| DMF:PBS (pH 7.2) (1:5) | 0.15[3] | - |
| Water | Insoluble[2] | Insoluble[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| Powder | -20°C | ≥ 4 years[3] |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| In Solvent (DMSO) | -20°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired working concentration. It is crucial to add the stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion, minimizing the risk of precipitation.
-
Final Mixing: Gently mix the final solution before adding it to the cells.
-
Use Immediately: It is recommended to use the freshly prepared this compound-containing media immediately for your experiment.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
common pitfalls in experiments with SB-366791
Welcome to the technical support center for SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and competitive antagonist of the TRPV1 receptor, also known as the capsaicin receptor.[1][2][3] It functions by binding to the vanilloid binding site on the TRPV1 channel, thereby preventing its activation by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] This inhibition blocks the influx of cations (primarily Ca2+) through the channel, which is involved in pain signaling and other physiological processes.
Q2: How should I dissolve and store this compound?
-
Stock Solutions: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[4] For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-100 mM) and store it in aliquots at -20°C or -80°C.[4][5] Stock solutions in DMSO are stable for up to two years at -80°C and one year at -20°C.[5]
-
Working Dilutions: For in vitro experiments, dilute the DMSO stock solution into your aqueous experimental buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts.[6] For in vivo studies, specific formulations are required due to the poor aqueous solubility of this compound. A common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[5] One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
Q3: Is this compound completely selective for TRPV1?
This compound is considered highly selective for the TRPV1 receptor. It has been screened against a panel of 47 different targets, including a variety of G-protein-coupled receptors and ion channels, with little to no off-target activity observed.[2][7] However, it is important to note that one study identified an off-target effect on the enzyme hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7).[1] While generally more selective than older antagonists like capsazepine, researchers should be aware of this potential off-target interaction when interpreting results in relevant metabolic pathways.[1]
Q4: What are the known species differences in the activity of this compound?
This compound has been shown to be a potent antagonist of both human and rat TRPV1.[2] However, there can be subtle differences in the binding pocket of TRPV1 between species (e.g., a single amino acid difference between human and rat TRPV1).[8] Additionally, some in vivo effects, such as the inhibition of capsaicin-evoked hypothermia, have been observed in rats but not in Balb/c mice, suggesting potential species-specific physiological responses.[1][3]
Troubleshooting Guides
In Vitro Experiments
Problem: Precipitation of this compound in aqueous buffer.
-
Possible Cause: The final concentration of this compound is too high for the given final DMSO concentration. This compound has poor aqueous solubility.
-
Solution:
-
Ensure the final DMSO concentration in your working solution is as high as your experimental system tolerates (typically up to 0.1%, but some cell lines can tolerate higher concentrations).
-
Prepare fresh dilutions for each experiment and do not store aqueous solutions of this compound.
-
If precipitation persists, consider using a vehicle containing solubilizing agents like Tween-80 or PEG300, even for in vitro experiments, but be sure to include a vehicle-only control.
-
Problem: Inconsistent or no effect of this compound.
-
Possible Causes:
-
Compound Degradation: Improper storage of stock solutions.
-
Low Receptor Expression: The cells used may have low or no expression of the TRPV1 receptor.
-
Experimental Conditions: The stimulus used to activate TRPV1 may be too strong, requiring a higher concentration of the antagonist.
-
-
Solutions:
-
Ensure stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials.
-
Confirm TRPV1 expression in your cell line using techniques like RT-PCR, Western blot, or immunocytochemistry.
-
Perform a dose-response curve for this compound to determine the optimal concentration for your specific experimental conditions.
-
Ensure adequate pre-incubation time with this compound before applying the TRPV1 agonist.
-
Problem: Cell toxicity observed after treatment with this compound.
-
Possible Causes:
-
High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells.
-
Compound-Specific Toxicity: At very high concentrations, this compound itself might induce cytotoxicity.
-
-
Solutions:
-
Always include a vehicle control (DMSO in media) at the same final concentration used for this compound to assess the effect of the solvent alone. Keep the final DMSO concentration below 0.1% if possible.
-
Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell type.
-
In Vivo Experiments
Problem: Hyperthermia observed in animals after systemic administration.
-
Possible Cause: Systemic administration of some TRPV1 antagonists can interfere with normal body temperature regulation, leading to hyperthermia.
-
Solution:
-
Consider local administration routes (e.g., intraplantar, intrathecal) if your experimental question allows, as this may reduce or eliminate the hyperthermic effect.[9]
-
Monitor core body temperature throughout the experiment.
-
If systemic administration is necessary, start with lower doses and carefully observe the animals for any adverse effects.
-
Problem: Inconsistent results in animal models of pain.
-
Possible Causes:
-
Inadequate Vehicle/Formulation: Poor solubility of this compound in the vehicle can lead to inconsistent dosing.
-
Route of Administration: The chosen route of administration may not be optimal for reaching the target site.
-
Animal Model Variability: The role of TRPV1 can vary between different pain models.
-
-
Solutions:
-
Use a validated vehicle formulation for in vivo delivery, such as the one containing DMSO, PEG300, and Tween-80.[7] Ensure the compound is fully dissolved or homogeneously suspended before each administration.
-
The choice of administration route (e.g., intraperitoneal, oral, intrathecal) should be based on the specific research question and the desired site of action.
-
Thoroughly review the literature to understand the role of TRPV1 in your chosen pain model and to select appropriate behavioral assays.
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| IC50 | 5.7 nM | Human | Recombinant TRPV1 | [5] |
| IC50 | 651.9 nM | Rat | Capsaicin-induced Ca2+ influx in trigeminal ganglion cells | [1][3] |
| pA2 | 7.71 | Human | Schild analysis | [2] |
| pKb | 7.74 ± 0.08 | Human | FLIPR-based Ca2+ assay | [2] |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control. Replace the old medium with the treatment medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Calcium Imaging Protocol
-
Cell Preparation: Plate cells expressing or loaded with a calcium indicator (e.g., Fluo-4 AM) on glass-bottom dishes.
-
Dye Loading (for non-expressing cells): Incubate cells with Fluo-4 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C. Wash the cells with fresh buffer to remove excess dye.
-
Antagonist Incubation: Pre-incubate the cells with the desired concentration of this compound (or vehicle control) for a sufficient period (e.g., 15-30 minutes) to allow for receptor binding.
-
Imaging: Mount the dish on a fluorescence microscope equipped for live-cell imaging. Acquire baseline fluorescence images.
-
Agonist Application: While continuously imaging, apply a TRPV1 agonist (e.g., capsaicin) to the cells.
-
Data Acquisition: Record the changes in fluorescence intensity over time.
-
Analysis: Measure the fluorescence intensity in regions of interest (ROIs) corresponding to individual cells. Calculate the change in fluorescence relative to the baseline (ΔF/F0) to quantify the calcium response.
Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Preparation: Prepare cells expressing TRPV1 on coverslips suitable for patch-clamp recording.
-
Solutions: Use an extracellular solution containing standard physiological ion concentrations and an intracellular solution in the patch pipette.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV). Record baseline currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound for a few minutes.
-
Agonist Application: Co-apply the TRPV1 agonist (e.g., capsaicin) with this compound and record the elicited currents.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked currents in the presence and absence of this compound to determine the percentage of inhibition.
Visualizations
Caption: TRPV1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for using this compound.
Caption: Troubleshooting Decision Tree for In Vitro Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detecting and correcting false transients in calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
control experiments for SB-366791 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-366791, a potent and selective TRPV1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, also known as the capsaicin receptor.[1][2][3][4] It functions as a competitive antagonist, binding to the vanilloid binding site on the TRPV1 channel and thereby preventing its activation by various stimuli, including capsaicin, heat, and protons (acidic conditions).[3][5][6] This inhibition blocks the influx of cations, primarily Ca2+, into the neuron, which is the initial step in the signaling pathway for pain and inflammation.[4][7]
Q2: What is the selectivity profile of this compound?
This compound exhibits a high degree of selectivity for the TRPV1 receptor. Studies have shown that it has little to no effect on a wide range of other receptors and ion channels, including G-protein-coupled receptors and voltage-gated calcium channels.[3][5] This makes it a more selective tool for studying TRPV1 function compared to older antagonists like capsazepine, which has known off-target effects.[3][4]
Q3: What are the common research applications of this compound?
This compound is widely used in preclinical research to investigate the role of TRPV1 in various physiological and pathological processes. Its primary application is in pain research, particularly for studying inflammatory and neuropathic pain.[1][5][8] It is also used to explore the involvement of TRPV1 in conditions such as bladder dysfunction, metabolic disorders, and morphine-induced side effects like itching.[9][10]
Q4: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[2] For in vivo studies, specific formulations are required. A common method involves dissolving the compound in a vehicle solution, for example, a mixture of DMSO, PEG300, Tween-80, and saline. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2] For long-term storage, the powdered form should be kept at -20°C.[2]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of capsaicin-induced responses with this compound in my in vitro assay.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Ensure you are using an appropriate concentration of this compound. The IC50 for this compound can vary depending on the specific assay and cell type. Refer to the quantitative data table below for reported IC50 values. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a properly stored stock for each experiment.
-
-
Possible Cause 3: Issues with the Agonist.
-
Solution: Verify the concentration and potency of your capsaicin (or other TRPV1 agonist) solution. The agonist may have degraded, leading to a weak or absent response that cannot be effectively evaluated for inhibition.
-
-
Possible Cause 4: Cell Line/Primary Cell Health.
-
Solution: Ensure that the cells expressing TRPV1 are healthy and viable. Poor cell health can lead to a diminished response to both agonists and antagonists.
-
Problem 2: My in vivo experiment with this compound is showing inconsistent or no analgesic effects.
-
Possible Cause 1: Inadequate Bioavailability or Dosage.
-
Solution: The route of administration and the vehicle used can significantly impact the bioavailability of this compound. Ensure that the compound is properly dissolved and administered. You may need to optimize the dose for your specific animal model and pain paradigm. A sub-analgesic dose might not produce the desired effect on its own but could potentiate the effects of other analgesics like morphine.[8]
-
-
Possible Cause 2: Timing of Administration.
-
Solution: The timing of this compound administration relative to the induction of the pain stimulus is critical. The pharmacokinetic and pharmacodynamic profile of the compound should be considered to ensure that it is present at the target site at effective concentrations during the measurement period.
-
-
Possible Cause 3: Animal Model Specifics.
-
Solution: The efficacy of TRPV1 antagonists can vary between different animal models and species.[4] What is effective in a rat model of inflammatory pain may not be directly translatable to a mouse model of neuropathic pain without optimization.
-
Problem 3: I am observing unexpected off-target effects in my experiment.
-
Possible Cause 1: High Concentration.
-
Solution: Although this compound is highly selective, using excessively high concentrations may lead to non-specific effects. Stick to the lowest effective concentration determined through dose-response studies.
-
-
Possible Cause 2: Vehicle Effects.
-
Solution: The vehicle used to dissolve this compound, particularly for in vivo studies, can have its own biological effects. Always include a vehicle-only control group in your experiments to account for these potential effects.
-
-
Possible Cause 3: Hyperthermia.
-
Solution: A known side effect of systemic TRPV1 antagonism is hyperthermia (an increase in body temperature).[10] This is a class effect for TRPV1 antagonists. If this is a concern for your experimental design, consider local administration of this compound if feasible, or monitor body temperature as a potential confounding factor. Intrathecal administration has been shown to avoid hyperthermia in some studies.[9]
-
Quantitative Data Summary
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 (vs. Capsaicin) | 5.7 nM | Human TRPV1 | Not Specified | [2] |
| IC50 (vs. Capsaicin) | 651.9 nM | Rat Trigeminal Ganglion Cells | Ca2+ Influx | [1][4] |
| pKb (vs. Capsaicin) | 7.74 ± 0.08 | Not Specified | FLIPR-based Ca2+-assay | [3] |
| pA2 | 7.71 | Not Specified | Schild Analysis | [3] |
| IC50 (vs. pH 5) | 0.021 ± 0.006 µM | Human TRPV1 (wild-type) | Electrophysiology | [5] |
| IC50 (vs. pH 5) | 0.253 ± 0.075 µM | Human TRPV1 (Y511A mutant) | Electrophysiology | [5] |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay for this compound Activity
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on capsaicin-induced calcium influx in cultured cells expressing TRPV1.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1 or primary dorsal root ganglion neurons)
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
Capsaicin stock solution
-
This compound stock solution
-
ATP solution (as a positive control for cell viability)
-
Fluorescence microscope or plate reader capable of ratiometric imaging or fluorescence intensity measurement
Procedure:
-
Cell Plating: Plate TRPV1-expressing cells onto glass-bottom dishes or multi-well plates suitable for fluorescence imaging and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
Baseline Measurement:
-
Place the plate on the fluorescence imaging system and acquire a stable baseline fluorescence signal. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-8, use excitation at ~490 nm and measure emission at ~520 nm.
-
-
This compound Incubation:
-
Add the desired concentration of this compound to the cells and incubate for a predetermined period (e.g., 5-15 minutes).
-
-
Capsaicin Stimulation:
-
While continuously recording the fluorescence, add capsaicin to the cells to achieve the final desired concentration (e.g., 100 nM).
-
Observe the change in intracellular calcium concentration. In the presence of an effective concentration of this compound, the capsaicin-induced calcium increase should be significantly reduced or abolished.[11]
-
-
Positive Control:
-
At the end of the experiment, add a saturating concentration of a purinergic receptor agonist like ATP (e.g., 10 µM) to confirm cell viability and responsiveness.[11]
-
-
Data Analysis:
-
Calculate the change in fluorescence ratio (F340/F380 for Fura-2) or intensity (for Fluo-8) over time.
-
Compare the peak response to capsaicin in the presence and absence of this compound.
-
If performing a dose-response experiment, plot the percentage of inhibition against the concentration of this compound to determine the IC50.
-
Visualizations
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
minimizing variability in SB-366791 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals minimize variability in experimental results when working with SB-366791, a potent and selective TRPV1 antagonist.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Q1: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Solubility Issues: this compound has poor aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in aqueous buffer.[1] Precipitates can lead to a lower effective concentration. See the protocol for preparing this compound solutions.
-
Compound Stability: While stable as a powder, prolonged storage of this compound in solution, especially at room temperature, may lead to degradation. Prepare fresh working solutions for each experiment from a frozen stock.[1]
-
Cell Health and Density: The health and confluency of your cells can impact receptor expression and signaling. Ensure consistent cell culture conditions and passage numbers between experiments.
-
Assay Conditions: Variations in incubation time, temperature, or agonist concentration can all contribute to variability. Standardize these parameters across all experiments.
Q2: How can I be sure the effects I'm seeing are specific to TRPV1 inhibition and not off-target effects?
A2: this compound is a highly selective antagonist for the TRPV1 receptor.[2] It has shown little to no effect on a wide range of other receptors and ion channels at typical working concentrations.[2][3] However, to confirm specificity in your system, consider the following controls:
-
Use a structurally different TRPV1 antagonist: Comparing the effects of this compound with another known TRPV1 antagonist, like capsazepine, can help confirm that the observed effect is mediated by TRPV1. Note that this compound is reported to be more potent and selective than capsazepine.[4]
-
TRPV1 knockout/knockdown cells: The most definitive control is to use cells that do not express TRPV1. If this compound has no effect in these cells, it strongly suggests the observed activity is TRPV1-dependent.
-
Vary the agonist: this compound is a competitive antagonist at the capsaicin binding site.[2][3][5] It effectively inhibits TRPV1 activation by various stimuli, including capsaicin, acid (low pH), and heat.[2] Testing its effect against different activation modalities can provide further evidence of its specific action on TRPV1.
Q3: I'm having trouble dissolving this compound for my experiments. What is the recommended procedure?
A3: this compound is soluble in organic solvents such as DMSO and ethanol.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10-100 mM). This stock can then be diluted to the final working concentration in your aqueous experimental buffer. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always add the aqueous buffer to the DMSO stock solution slowly while vortexing to prevent precipitation.
Q4: What is the expected potency of this compound?
A4: The potency of this compound can vary depending on the experimental system and the specific agonist used. However, reported values are typically in the low nanomolar to sub-micromolar range. See the data tables below for specific reported values.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Species/Cell Line | Agonist | Potency Metric | Value | Reference |
| Ca2+ Influx (FLIPR) | Human TRPV1 (CHO cells) | Capsaicin | pKb | 7.74 ± 0.08 | [2] |
| Schild Analysis | Human TRPV1 (CHO cells) | Capsaicin | pA2 | 7.71 | [2] |
| Ca2+ Influx | Human TRPV1 | Capsaicin | IC50 | 5.7 nM | [1] |
| Ca2+ Influx | Human TRPV1 (CHO cells) | Capsaicin | IC50 | 0.27 µM | [1] |
| Ca2+ Influx | Rat Trigeminal Ganglion Cells | Capsaicin | IC50 | 651.9 nM | [4] |
| Electrophysiology | Human TRPV1 (HEK293 cells) | pH 5 | IC50 | 0.021 ± 0.006 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Route of Administration | Effective Dose | Reference |
| Rat | Inhibition of capsaicin-induced hypothermia | i.p. | 500 µg/kg | [4] |
| Rat | Inhibition of capsaicin-induced wiping movements | i.p. | 500 µg/kg | [4] |
| Rat | Inhibition of capsaicin-induced knee joint vasodilation | i.p. | 500 µg/kg | [4] |
| Mouse (Bone Cancer Pain) | Reduction in spontaneous flinches | i.p. | 0.3 and 1.0 mg/kg | [6] |
| Mouse (Morphine-induced Itch) | Reduction in scratching behavior | Intrathecal | 0.03 and 0.1 nmol | [7] |
Experimental Protocols
Protocol 1: In Vitro Calcium Influx Assay using a Fluorescent Dye
-
Cell Culture: Plate cells expressing TRPV1 (e.g., HEK293 or CHO cells) in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the stock solution to create a concentration range for testing. The final DMSO concentration in the assay should be kept constant and low (typically <0.5%).
-
Compound Incubation: Add the diluted this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at the desired temperature.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the TRPV1 agonist (e.g., capsaicin) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity in response to the agonist. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Assessment of Antinociception in a Rodent Model
-
Animal Acclimation: Acclimate the animals (e.g., rats or mice) to the testing environment for several days before the experiment.
-
Compound Preparation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Compound Administration: Administer this compound or the vehicle control to the animals.
-
Nociceptive Stimulus: After a predetermined pretreatment time, apply a nociceptive stimulus that activates TRPV1. This could be an injection of capsaicin into the paw or exposure to a thermal stimulus.
-
Behavioral Measurement: Quantify the nociceptive response. This could be the time spent licking or flinching the paw, or the latency to withdraw from a heat source.
-
Data Analysis: Compare the behavioral responses between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: TRPV1 channel activation by various stimuli and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
SB-366791 and potential for hyperthermia side effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPV1 antagonist, SB-366791.
Frequently Asked Questions (FAQs)
Q1: Is hyperthermia a known side effect of this compound?
A: Based on available preclinical data, hyperthermia is not a consistently observed side effect of this compound, particularly when administered intrathecally. One study in mice found that intrathecal administration of this compound did not lead to an increase in body temperature[1][2]. Another study in rats showed that even at high doses, this compound did not cause significant changes in core body temperature[3].
However, it is important to note that hyperthermia is a known on-target side effect for many TRPV1 antagonists, and this effect has been observed in various animal species and human clinical trials with other compounds[4][5][6][7]. The risk of hyperthermia with this compound may depend on the route of administration, dose, and species being studied.
Q2: Why do some TRPV1 antagonists cause hyperthermia while this compound appears not to, at least in some experimental settings?
A: The hyperthermic effect of TRPV1 antagonists is linked to their "mode-selectivity," which is their differential ability to block the TRPV1 channel's activation by various stimuli such as capsaicin, protons (acid), and heat[4][8][9]. Hyperthermia is thought to be primarily caused by the blockade of TRPV1 channels that are tonically activated by protons[3][9]. This blockade disinhibits cold-defense mechanisms, leading to an increase in body temperature[4].
While this compound is a potent antagonist of capsaicin, acid, and heat-mediated activation of TRPV1, the lack of a hyperthermic effect in some studies could be related to the specific experimental conditions, such as the intrathecal route of administration, which may limit systemic exposure and engagement with the TRPV1 channels involved in thermoregulation[1].
Q3: What is the proposed mechanism for TRPV1 antagonist-induced hyperthermia?
A: The prevailing hypothesis is that TRPV1 channels, particularly in the abdominal region, are tonically active at physiological pH and temperature[4][10]. Blockade of these channels by an antagonist removes this tonic inhibitory signal, leading to the activation of cold-defense pathways, including non-shivering thermogenesis in brown adipose tissue and vasoconstriction of the tail skin in rodents[4]. This results in an overall increase in core body temperature. In humans, it is suggested that TRPV1 may also act as a thermosensor, and blockade of both proton and heat activation contributes to the hyperthermic effect[8].
Troubleshooting Guide
Issue: An unexpected increase in body temperature is observed in experimental animals following this compound administration.
Potential Causes and Troubleshooting Steps:
-
Route of Administration:
-
Observation: Hyperthermia is more likely with systemic administration (e.g., intravenous, intraperitoneal, oral) compared to localized administration (e.g., intrathecal).
-
Troubleshooting:
-
Confirm the route of administration used in your experiment.
-
If systemic administration is leading to hyperthermia, consider whether a more localized delivery method could achieve the desired experimental outcome while minimizing systemic side effects.
-
-
-
Dose:
-
Observation: The hyperthermic effect of TRPV1 antagonists is generally dose-dependent.
-
Troubleshooting:
-
Review the dose of this compound being used. Is it within the range reported in the literature for similar experiments?
-
Conduct a dose-response study to determine the minimal effective dose for your primary endpoint and assess the thermoregulatory effects at each dose. It may be possible to find a therapeutic window where the desired pharmacological effect is achieved without inducing hyperthermia.
-
-
-
Species-Specific Effects:
-
Observation: The hyperthermic response to TRPV1 antagonists can vary between species[4].
-
Troubleshooting:
-
Be aware of the species-specific differences in thermoregulation and TRPV1 pharmacology. Data from one species may not be directly translatable to another.
-
Consult literature for data on this compound or other TRPV1 antagonists in your specific animal model.
-
-
-
Experimental Conditions:
-
Observation: Ambient temperature can influence the magnitude of the hyperthermic response.
-
Troubleshooting:
-
Ensure that all experiments are conducted at a consistent and controlled ambient temperature.
-
Monitor and record the body temperature of both control and treated animals throughout the experiment.
-
-
Data Presentation
Table 1: Effect of Intrathecal this compound on Body Temperature in Mice
| Treatment Group | Dose (nmol) | Mean Body Temperature (°C) ± SEM |
| Vehicle | - | 36.0 ± 0.2 |
| This compound | 0.1 | 35.9 ± 0.1 |
| Morphine | 0.3 | 36.1 ± 0.1 |
| Morphine + this compound | 0.3 + 0.1 | 35.8 ± 0.2 |
Data summarized from a study by Saita et al. The study reported no significant increase in body temperature in the this compound and morphine + this compound groups compared to the vehicle group[1].
Table 2: Thermoregulatory Effects of Various TRPV1 Antagonists in Rats
| Compound | Highest Feasible Dose (nmol/kg) | Change in Core Body Temperature (Tc) |
| This compound | 32,768 | No significant change |
| Capsazepine (CPZ) | 65,536 | No significant change |
| AMG0347 | 512 | Hyperthermia |
| AMG8163 | 1024 | Hyperthermia |
| A-425619 | 8192 | Hyperthermia |
| AMG9810 | 131,072 | Hyperthermia |
Data from a study by Garami et al., indicating that this compound, at the highest feasible dose, did not significantly alter the core body temperature in rats, in contrast to other TRPV1 antagonists[3].
Experimental Protocols
Key Experiment: Assessment of Body Temperature Following Intrathecal Administration of this compound in Mice
Adapted from Saita et al.[1]
-
Animals: C57/BL6j mice are used.
-
Intrathecal Injection:
-
Lumbar punctures are performed on conscious mice.
-
A 30-gauge needle connected to a 25-μL Hamilton syringe is inserted between the L5 and L6 vertebrae.
-
A volume of 5 μL of the test solution (vehicle, this compound, morphine, or morphine + this compound) is injected.
-
-
Body Temperature Measurement:
-
Rectal temperature is measured using a digital thermometer at baseline and at specified time points (e.g., every 15 minutes for 60 minutes) after the intrathecal injection.
-
-
Data Analysis:
-
Body temperature changes over time are compared between the different treatment groups using appropriate statistical methods (e.g., two-way analysis of variance).
-
Visualizations
Caption: Signaling pathway of TRPV1 activation and antagonism by this compound.
Caption: A typical experimental workflow for evaluating the effect of this compound on body temperature.
Caption: A logical flowchart for troubleshooting unexpected hyperthermia during experiments with this compound.
References
- 1. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRPV1-Targeted Drugs in Development for Human Pain Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.okstate.edu [scholars.okstate.edu]
- 9. Contributions of different modes of TRPV1 activation to TRPV1 antagonist-induced hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to SB-366791 and Other TRPV1 Antagonists for Researchers
This guide provides a comprehensive comparison of the transient receptor potential vanilloid 1 (TRPV1) antagonist, SB-366791, with other notable antagonists in its class. Developed for researchers, scientists, and drug development professionals, this document offers an objective analysis of performance, supported by experimental data, to aid in the selection of appropriate tools for TRPV1-related research.
Performance Comparison of TRPV1 Antagonists
The efficacy of a TRPV1 antagonist is determined by its potency against various modes of receptor activation, its selectivity, and its in vivo effects. This section presents a quantitative comparison of this compound with other well-characterized TRPV1 antagonists.
In Vitro Potency
The following table summarizes the in vitro potency of selected TRPV1 antagonists against activation by capsaicin, acid (protons), and heat. Potency is expressed as IC50, pA2, or pKi values, as reported in the literature. Lower values generally indicate higher potency.
| Antagonist | Species | Assay | Capsaicin-Activated | Acid-Activated | Heat-Activated | Reference(s) |
| This compound | Human | FLIPR Ca2+ | pA2 = 7.71 | Effective Antagonist | Effective Antagonist | [1] |
| Human | Electrophysiology | - | Effective Antagonist | Effective Antagonist (50°C) | [1] | |
| Rat | Ca2+ influx | IC50 = 651.9 nM | Effective Antagonist | - | [2][3] | |
| Capsazepine | Human | Electrophysiology | IC50 = 708 nM (TG neurons) | Less Potent | - | [4] |
| Rat | Ca2+ influx | IC50 = 2.63 µM (DRG neurons) | Ineffective | - | [4] | |
| AMG9810 | Human | - | IC50 = 24.5 nM | IC50 = 92.7 nM | IC50 = 15.8 nM | [5][6] |
| Rat | - | IC50 = 85.6 nM | IC50 = 294 nM | IC50 = 21 nM | [5][6] | |
| BCTC | Rat | Ca2+ influx | IC50 = 35 nM | IC50 = 6.0 nM | - | [7][8] |
| A-425619 | Rat | Ca2+ influx | IC50 = 78 nM (DRG neurons) | IC50 = 20.1 nM | - | [4][9] |
| SB-705498 | Human | FLIPR Ca2+ | pKi = 7.6 | - | - | [10] |
| Human | Electrophysiology | IC50 = 3 nM | Effective Antagonist (pH 5.3) | IC50 = 6 nM (50°C) | [10] | |
| JNJ-17203212 | Human | FLIPR Ca2+ | IC50 = 65 nM | IC50 = 16 nM | - | [11][12] |
| Rat | FLIPR Ca2+ | IC50 = 102 nM | IC50 = 16 nM | - | [11][12] |
DRG: Dorsal Root Ganglion; TG: Trigeminal Ganglion; FLIPR: Fluorometric Imaging Plate Reader.
In Vivo Effects: Hyperthermia
A notable on-target side effect of many systemic TRPV1 antagonists is hyperthermia. The table below compares the hyperthermic effects of various antagonists in rats.
| Antagonist | Dose | Route | Maximum Temperature Change (°C) | Reference(s) |
| This compound | 32,768 nmol/kg | i.p. | No significant change | [13][14][15] |
| Capsazepine | 65,536 nmol/kg | i.p. | No significant change | [13][14][15] |
| AMG9810 | 30 mg/kg | i.p. | ~+1.0 | [16] |
| 32,768–131,072 nmol/kg | i.v. | Hyperthermia observed | [13][14][15] | |
| BCTC | 3 - 30 mg/kg | p.o. | Not specified, but effective in pain models | [17][18] |
| A-425619 | 1024–8192 nmol/kg | i.v. | Hyperthermia observed | [13][14][15] |
| SB-705498 | 10 mg/kg | p.o. | Not specified, but effective in pain models | [19][20] |
| AMG517 | >16 nmol/kg | i.p. | Dose-dependent hyperthermia | [13] |
i.p.: intraperitoneal; i.v.: intravenous; p.o.: per os (oral).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and evaluation of TRPV1 antagonists.
TRPV1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel by various stimuli, leading to the influx of cations and subsequent cellular responses.
Experimental Workflow for TRPV1 Antagonist Screening
This diagram outlines a typical workflow for the identification and validation of novel TRPV1 antagonists, from initial high-throughput screening to in vivo efficacy studies.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for two key assays used in the characterization of TRPV1 antagonists.
FLIPR-Based Calcium Influx Assay
This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 activation and its inhibition by antagonists.
Objective: To determine the potency (IC50 or pA2) of a test compound in inhibiting agonist-induced calcium influx through TRPV1 channels.
Materials:
-
HEK293 cells stably expressing human or rat TRPV1.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Probenecid (optional, to prevent dye leakage).
-
TRPV1 agonist (e.g., capsaicin).
-
Test antagonist compounds.
-
384-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed TRPV1-expressing HEK293 cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the antagonist compounds in assay buffer in a separate compound plate. Also, prepare the agonist (e.g., capsaicin at a concentration that elicits ~80% of the maximal response, EC80) in assay buffer in an agonist plate.
-
Antagonist Incubation: Place the cell plate and the compound plate into the FLIPR instrument. Program the instrument to add the antagonist compounds to the cell plate and incubate for a specified period (e.g., 15-30 minutes) at room temperature.
-
Agonist Addition and Measurement: Following the antagonist incubation, add the agonist to the cell plate. The FLIPR instrument will simultaneously measure the fluorescence intensity in each well before and after the addition of the agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. Calculate the percentage of inhibition for each antagonist concentration relative to the control wells (agonist alone). Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Whole-Cell Patch Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity and is considered the gold standard for characterizing the mechanism of action of ion channel modulators.
Objective: To determine the effect of a test compound on TRPV1-mediated ion currents and to characterize its mechanism of inhibition (e.g., competitive, non-competitive).
Materials:
-
HEK293 cells expressing TRPV1.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
TRPV1 agonist (e.g., capsaicin, low pH solution, or a heated perfusion system).
-
Test antagonist compounds.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch clamping.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply a voltage ramp or step protocol to elicit TRPV1 currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the TRPV1 agonist to activate the channel and record the resulting current.
-
Antagonist Application: After a stable baseline current is established, co-perfuse the cell with the agonist and the test antagonist at various concentrations. Record the inhibition of the agonist-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition. For Schild analysis to determine the mechanism of antagonism, generate agonist dose-response curves in the presence of fixed concentrations of the antagonist.
Conclusion
This compound stands out as a potent and selective TRPV1 antagonist with a favorable in vitro profile, demonstrating efficacy against multiple activation modalities.[1] A key advantage of this compound, particularly in comparison to several other potent antagonists, is its lack of a significant hyperthermic effect at high doses in preclinical models.[13][14][15] This characteristic makes it a valuable tool for in vivo studies where avoiding temperature-related confounds is critical.
The choice of a TRPV1 antagonist will ultimately depend on the specific research question. For high-throughput screening, antagonists with well-characterized pharmacology in cellular assays are essential. For in vivo studies, factors such as potency, selectivity, pharmacokinetic properties, and the potential for on-target side effects like hyperthermia must be carefully considered. This guide provides the necessary data and protocols to make an informed decision for your research needs.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of A-425619 at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMG 9810 - Applications - CAT N°: 14715 [bertin-bioreagent.com]
- 7. benchchem.com [benchchem.com]
- 8. BCTC - Focus Biomolecules [mayflowerbio.com]
- 9. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 13. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia | Journal of Neuroscience [jneurosci.org]
- 15. feverlab.net [feverlab.net]
- 16. The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of transient receptor potential vanilloid 1 (TRPV1) receptor antagonist compounds SB705498, BCTC and AMG9810 in rat models of thermal hyperalgesia measured with an increasing-temperature water bath - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of capsaicin-driven nasal hyper-reactivity by SB-705498, a TRPV1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of SB-366791's Antagonist Activity on TRPV1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, with other commonly used antagonists. The information presented is supported by experimental data and detailed protocols to assist researchers in their evaluation of TRPV1-targeted therapeutics.
Introduction to TRPV1 and the Role of Antagonists
The TRPV1 channel, a non-selective cation channel, is a key player in the detection of noxious stimuli, including heat, acid, and capsaicin, the pungent compound in chili peppers.[1][2] Its activation on sensory neurons leads to the sensation of pain, making it a prime target for the development of analgesic drugs.[3] TRPV1 antagonists block the activation of this channel, thereby offering a promising therapeutic strategy for managing various pain conditions.[2]
This compound is a cinnamide derivative identified as a potent and selective TRPV1 antagonist.[2] It has demonstrated a favorable profile compared to earlier antagonists, such as capsazepine, by effectively inhibiting TRPV1 activation by different modalities, including acid, and exhibiting a better selectivity profile.[2]
Comparative Analysis of TRPV1 Antagonists
The antagonist activity of this compound and its alternatives is typically evaluated using in vitro and in vivo assays. Below is a summary of their performance based on published experimental data.
In Vitro Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of an antagonist's potency. The following table summarizes the IC50 values for this compound and other TRPV1 antagonists against capsaicin-induced activation of human and rat TRPV1.
| Antagonist | Human TRPV1 IC50 (nM) | Rat TRPV1 IC50 (nM) |
| This compound | 5.7[4] | 0.27 µM (in CHO cells)[4] |
| Capsazepine | - | 562[5] |
| AMG9810 | 24.5 ± 15.7[6] | 85.6 ± 39.4[6] |
| BCTC | - | 35[5] |
| Iodo-resiniferatoxin (I-RTX) | 5.4[5] | 0.7[5] |
Note: IC50 values can vary depending on the experimental conditions and cell type used.
In Vivo Efficacy: Carrageenan-Induced Thermal Hyperalgesia Model
The carrageenan-induced thermal hyperalgesia model in rodents is a standard method for assessing the in vivo efficacy of analgesic compounds. In this model, inflammation is induced by injecting carrageenan into the paw, which leads to a heightened sensitivity to heat. The effectiveness of a TRPV1 antagonist is measured by its ability to reverse this hyperalgesia.
| Antagonist | Species | Route of Administration | Effective Dose | Observed Effect |
| This compound | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Significant reversal of thermal hyperalgesia |
| AMG9810 | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Reversal of thermal and mechanical hyperalgesia[6] |
| BCTC | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Reversal of thermal hyperalgesia |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess TRPV1 antagonist activity.
In Vitro Validation: Capsaicin-Induced Calcium Influx Assay in HEK293 cells stably expressing human TRPV1
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by the TRPV1 agonist, capsaicin.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Capsaicin stock solution (in DMSO)
-
Test compounds (e.g., this compound) stock solutions (in DMSO)
-
384-well black-walled, clear-bottom microplates
Procedure:
-
Cell Plating: Seed HEK293-hTRPV1 cells into 384-well plates at a density of 10,000 cells/well and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the loading solution.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Capsaicin Challenge and Measurement:
-
Prepare a solution of capsaicin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Add the capsaicin solution to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (capsaicin alone).
-
Generate a dose-response curve and calculate the IC50 value.
-
In Vivo Validation: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model assesses the ability of a test compound to reduce pain-associated behaviors in response to a thermal stimulus in an inflamed paw.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
1% w/v λ-carrageenan solution in sterile saline
-
Test compound (e.g., this compound) formulated in a suitable vehicle
-
Plantar test apparatus (Hargreaves' test)
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and apparatus for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each rat. The heat intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds.
-
Carrageenan Injection: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Compound Administration: Administer the test compound or vehicle at a specified time point before or after the carrageenan injection (e.g., 30 minutes prior).
-
Thermal Hyperalgesia Assessment: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency of both the ipsilateral (injected) and contralateral (uninjected) paws using the plantar test apparatus. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Data Analysis:
-
Calculate the mean paw withdrawal latency for each treatment group at each time point.
-
Compare the latencies of the compound-treated groups to the vehicle-treated group to determine the degree of reversal of thermal hyperalgesia.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the observed effects.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
TRPV1 Signaling Pathway
Caption: TRPV1 Signaling Pathway and Points of Antagonist Intervention.
In Vitro Validation Workflow
Caption: Workflow for In Vitro Validation of TRPV1 Antagonists.
In Vivo Validation Workflow
Caption: Workflow for In Vivo Validation in a Rodent Pain Model.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TRPV1: ON THE ROAD TO PAIN RELIEF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of SB-366791: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity profile of SB-366791, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The data presented herein, primarily drawn from the seminal work of Gunthorpe and colleagues (2004), underscores the compound's high specificity for its primary target, a critical attribute for its use as a research tool and a potential therapeutic agent.
This compound has been extensively profiled against a wide array of molecular targets to ascertain its selectivity. These studies have consistently demonstrated that its inhibitory activity is highly focused on the TRPV1 receptor, with minimal to no significant interaction with a broad panel of other receptors and ion channels at concentrations where it potently blocks TRPV1. This high degree of selectivity minimizes the potential for off-target effects, thereby reducing the likelihood of confounding experimental results and undesirable side effects in clinical applications.
Comparative Analysis of Binding Affinities
To quantify the selectivity of this compound, its binding affinity for TRPV1 was compared to its activity at a diverse panel of 47 other molecular targets, including G-protein coupled receptors (GPCRs) and ion channels. The results from these screening assays reveal a stark contrast in potency, highlighting the compound's specificity.
| Target | This compound Activity |
| Primary Target | |
| hTRPV1 (human Transient Receptor Potential Vanilloid 1) | pA2 = 7.71 (functional antagonism) |
| Off-Target Screening Panel (Selected Examples) | |
| Adenosine A1, A2A, A3 | No significant binding at 1 µM |
| Adrenergic α1, α2, β1, β2 | No significant binding at 1 µM |
| Angiotensin AT1, AT2 | No significant binding at 1 µM |
| Bradykinin B1, B2 | No significant binding at 1 µM |
| Cannabinoid CB1, CB2 | No significant binding at 1 µM |
| Cholecystokinin CCK1, CCK2 | No significant binding at 1 µM |
| Dopamine D1, D2, D3, D4, D5 | No significant binding at 1 µM |
| GABA-A, GABA-B | No significant binding at 1 µM |
| Histamine H1, H2, H3 | No significant binding at 1 µM |
| Muscarinic M1, M2, M3, M4, M5 | No significant binding at 1 µM |
| Opioid δ, κ, μ | No significant binding at 1 µM |
| Serotonin 5-HT1A, 1B, 1D, 2A, 2C, 3, 4, 5a, 6, 7 | No significant binding at 1 µM |
| Ion Channels | |
| Voltage-gated Ca2+ channels (VGCC) | No effect |
| Hyperpolarisation-activated current (Ih) | No effect |
Table 1: Summary of this compound cross-reactivity data. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. For the off-target panel, "no significant binding" indicates that at a concentration of 1 µM, this compound did not exhibit a noteworthy level of binding to the respective targets in radioligand binding assays.[1][2][3]
In stark contrast to its potent antagonism at TRPV1, this compound displayed a lack of significant activity at the extensive panel of off-targets. This clean profile is a significant advantage over first-generation TRPV1 antagonists, such as capsazepine, which have been reported to interact with other targets, including nicotinic acetylcholine receptors and voltage-gated calcium channels.[3]
Experimental Protocols
The determination of this compound's selectivity was achieved through a combination of radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays for Off-Target Screening
Objective: To assess the binding affinity of this compound to a wide range of receptors and ion channel binding sites.
Methodology:
-
Membrane Preparation: Membranes were prepared from cells or tissues recombinantly expressing the target of interest.
-
Assay Conditions: Assays were typically performed in 96-well plates. For each target, a specific radioligand with known high affinity was used.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the membrane preparation in the presence of increasing concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. These values were then used to assess the compound's affinity for the off-target sites. For the panel of 47 targets, this compound was tested at a concentration of 1 µM.
Electrophysiology Assays for Ion Channel Function
Objective: To evaluate the functional effect of this compound on various ion channels, including voltage-gated calcium channels.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the ion channel of interest were used.
-
Patch-Clamp Recording: Whole-cell patch-clamp electrophysiology was employed to measure ion channel currents.
-
Drug Application: this compound was applied to the cells at relevant concentrations.
-
Data Acquisition and Analysis: Changes in ion channel currents in response to specific voltage protocols or agonist application were recorded and analyzed to determine any inhibitory or modulatory effects of this compound.
TRPV1 Signaling Pathway
Activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, leading to the generation of action potentials and the transmission of a pain signal. The activity of TRPV1 is also modulated by various intracellular signaling pathways.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SB-366791: A Potent and Selective TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-366791, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, against other TRP channels. The document summarizes key quantitative data, details experimental methodologies for selectivity assessment, and visualizes relevant biological pathways and experimental workflows.
High Specificity of this compound for TRPV1
This compound is a well-characterized cinnamide derivative that acts as a competitive antagonist at the vanilloid binding site of the TRPV1 receptor.[1][2] It is recognized for its high potency and significantly improved selectivity profile compared to earlier TRPV1 antagonists like capsazepine.[1][3][4]
Quantitative Analysis of Specificity
Experimental data demonstrates the potent and selective inhibition of TRPV1 by this compound. The half-maximal inhibitory concentration (IC50) for human TRPV1 is in the low nanomolar range, highlighting its strong affinity for the target receptor.[5]
| Channel | Species | Assay Type | Measured Activity (IC50/pA2) | Reference |
| TRPV1 | Human | FLIPR Ca2+ influx | IC50 = 5.7 nM | [5] |
| TRPV1 | Human | Electrophysiology | pA2 = 7.71 | [6] |
| TRPV1 | Rat | Ca2+ influx in trigeminal ganglion cells | IC50 = 651.9 nM | [7] |
| Other TRP Channels (TRPV2, TRPV3, TRPV4, TRPA1, TRPM8, etc.) | Various | Various | No significant activity reported at concentrations up to 1 µM | [1][4][8] |
| Panel of 47 other targets (GPCRs and ion channels) | Various | Binding Assays | Little to no effect | [1][4] |
| Voltage-gated Ca2+ channels | Rodent | Electrophysiology | No effect | [1][4] |
| Hyperpolarisation-activated current (Ih) | Rodent | Electrophysiology | No effect | [1][4] |
Note: The significant difference in reported IC50 values for human and rat TRPV1 may be attributable to species-specific variations or different experimental conditions.
The available data strongly indicates that this compound is highly selective for TRPV1. A comprehensive screening against a panel of 47 other molecular targets, including a range of G-protein coupled receptors and other ion channels, revealed little to no off-target activity.[1][4] Furthermore, studies have shown that this compound does not affect the activity of the closely related TRPV4 channel, nor other TRP channels such as TRPA1 and TRPM8 at concentrations where it potently blocks TRPV1.[8]
Experimental Protocols for Determining Specificity
The specificity of this compound has been primarily determined using two key experimental methodologies: Fluorometric Imaging Plate Reader (FLIPR)-based calcium assays and whole-cell patch-clamp electrophysiology.
FLIPR-Based Calcium Influx Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration upon channel activation.
Principle: Cells expressing the target TRP channel are loaded with a calcium-sensitive fluorescent dye. Activation of the channel by an agonist leads to an influx of calcium, which binds to the dye and increases its fluorescence. An antagonist will inhibit this change in fluorescence.
Protocol Outline:
-
Cell Culture: HEK293 or CHO cells stably expressing the TRP channel of interest are cultured in 384-well microplates.[9]
-
Dye Loading: Cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a loading buffer, often containing probenecid to prevent dye leakage.[10][11]
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations and pre-incubated.
-
Agonist Stimulation: A known agonist for the specific TRP channel (e.g., capsaicin for TRPV1) is added to stimulate calcium influx.
-
Signal Detection: The change in fluorescence intensity is measured in real-time using a FLIPR instrument.[9][12]
-
Data Analysis: The inhibition of the agonist-induced calcium influx by this compound is used to calculate its IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The voltage across the membrane is clamped at a set potential, and the currents flowing through the ion channels are recorded.
Protocol Outline:
-
Cell Preparation: Cells expressing the target TRP channel are plated on coverslips.
-
Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are filled with an intracellular solution.[13]
-
Seal Formation: A gigaseal (seal resistance > 1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.[14][15]
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV), and currents are recorded in response to the application of a specific TRP channel agonist.[14]
-
Antagonist Application: this compound is perfused into the recording chamber, and the reduction in the agonist-induced current is measured to determine its antagonistic activity.[2]
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the TRPV1 signaling pathway and a typical experimental workflow for screening TRP channel antagonists.
Conclusion
The available evidence strongly supports that this compound is a highly potent and selective antagonist of the TRPV1 channel. Its minimal off-target activity against a wide range of other receptors and ion channels, including other members of the TRP family, makes it an invaluable tool for researchers studying TRPV1-mediated signaling pathways and a promising candidate for the development of novel therapeutics. Further studies providing a comprehensive quantitative analysis of its activity against all TRP channel subtypes would be beneficial to fully complete its selectivity profile.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 366791 | TRPV Channels | Tocris Bioscience [tocris.com]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. unitedrelay.org [unitedrelay.org]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Validating the In Vivo Efficacy of SB-366791: A Comparative Guide for Researchers
For scientists and professionals in drug development, the rigorous in vivo validation of a compound is a critical step in the research pipeline. This guide provides a comprehensive comparison of SB-366791, a potent and selective TRPV1 antagonist, with other commonly used alternatives. The data presented is supported by experimental evidence to aid in the objective assessment of its performance.
This compound is a cinnamamide derivative that acts as a competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This channel is a key player in the detection and signaling of noxious stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers.[1][2] By blocking the activation of TRPV1, this compound and similar antagonists hold therapeutic promise for the management of various pain and inflammatory conditions.[3]
Comparative Performance of TRPV1 Antagonists
The following tables summarize key quantitative data for this compound and its alternatives, providing a snapshot of their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency of TRPV1 Antagonists
| Compound | Assay | Species | IC50 | Reference |
| This compound | Capsaicin-induced Ca2+ influx (Trigeminal Ganglion Cells) | Rat | 651.9 nM | [4][5] |
| This compound | Capsaicin-induced Ca2+ flux (recombinant hTRPV1 in CHO cells) | Human | 0.27 µM | [3] |
| Capsazepine | Not specified in provided results | - | - | |
| AMG 9810 | Capsaicin activation (recombinant hTRPV1) | Human | 24.5 ± 15.7 nM | [6][7] |
| AMG 9810 | Capsaicin activation (recombinant rTRPV1) | Rat | 85.6 ± 39.4 nM | [6][7] |
| A-425619 | Capsaicin-evoked currents (DRG neurons) | Rat | 3-9 nM | [8][9] |
Table 2: In Vivo Efficacy of TRPV1 Antagonists
| Compound | Model | Species | Dose & Route | Effect | Reference |
| This compound | Capsaicin-induced hypothermia, wiping movements, vasodilation | Rat | 500 µg/kg i.p. | Significant inhibition | [4][5] |
| This compound | Morphine-induced itch | Mouse | 0.01-0.1 nmol, intrathecal | Dose-dependent reduction in scratching | [10] |
| Capsazepine | Capsaicin-induced hypothermia, wiping movements, vasodilation | Rat | 2 mg/kg i.p. | Ineffective | [4][5] |
| Capsazepine | 4-AP-induced epileptiform activity | - | 50mg/kg s.c. | Suppression of activity | [11] |
| AMG 9810 | Capsaicin-induced eye wiping | - | Dose-dependent | Prevention | [6] |
| AMG 9810 | CFA-induced inflammatory pain | - | - | Reversal of thermal and mechanical hyperalgesia | [6] |
| A-425619 | Capsaicin-induced mechanical hyperalgesia | Rat | 45 µmol/kg p.o. | ED50 | [12] |
| A-425619 | CFA-induced chronic inflammatory pain | Rat | 40 µmol/kg p.o. | ED50 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.
1. Capsaicin-Induced Nociceptive Behaviors in Rats
-
Objective: To assess the in vivo efficacy of a TRPV1 antagonist in blocking capsaicin-induced responses.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer the test compound (e.g., this compound at 500 µg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time, inject capsaicin subcutaneously into the plantar surface of the hind paw to induce wiping movements or into the knee joint to induce vasodilation. To induce hypothermia, capsaicin is administered systemically.
-
Observe and quantify the behavioral responses:
-
Wiping movements: Count the number of flinches or the cumulative time spent licking/biting the injected paw over a set period.
-
Vasodilation: Measure changes in knee joint diameter or blood flow.
-
Hypothermia: Monitor core body temperature at regular intervals.
-
-
-
Comparison: A known, less effective antagonist like capsazepine (e.g., 2 mg/kg i.p.) can be used as a comparator.[4][5]
2. Morphine-Induced Pruritus in Mice
-
Objective: To evaluate the effect of a TRPV1 antagonist on opioid-induced itch.
-
Animals: Male C57/BL6j mice.
-
Procedure:
-
Administer the test compound (e.g., this compound at 0.01, 0.03, or 0.1 nmol) or vehicle intrathecally.
-
Co-administer morphine (e.g., 0.3 nmol) intrathecally.
-
Immediately after injection, place the mice in individual observation chambers.
-
Videotape and count the number of scratching bouts directed towards the head and neck region for a defined period (e.g., 30 minutes).
-
-
Data Analysis: Compare the number of scratches in the antagonist-treated groups to the vehicle-treated control group.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding.
Caption: TRPV1 signaling cascade and points of antagonist inhibition.
Caption: General workflow for in vivo validation of a TRPV1 antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]
- 10. Effects of an intrathecal TRPV1 antagonist, SB366791, on morphine-induced itch, body temperature, and antinociception in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1 antagonist capsazepine suppresses 4-AP-induced epileptiform activity in vitro and electrographic seizures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-366791 and BCTC as TRPV1 Antagonists in Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, SB-366791 and BCTC, with a specific focus on their effects on macrophage function. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed experimental protocols and a visual representation of the relevant signaling pathways.
Introduction
Macrophages, key players in the innate immune system, are central to inflammatory responses. Their activation and polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes are tightly regulated processes. The TRPV1 channel, a non-selective cation channel, has emerged as a potential modulator of macrophage function. Its activation by various stimuli, including heat, protons, and endovanilloids, can influence calcium influx and downstream signaling pathways, thereby affecting cytokine production and macrophage polarization. This compound and BCTC are two well-characterized, potent, and selective antagonists of the TRPV1 receptor. Understanding their differential effects on macrophages is crucial for the development of targeted therapies for inflammatory and autoimmune diseases.
Comparative Efficacy in Macrophages
A key study directly compared the effects of this compound and BCTC on lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages. The findings from this study are summarized below.
Table 1: Comparative Efficacy of this compound and BCTC in LPS-Stimulated Murine Macrophages
| Compound | Target | Effect on LPS-Induced Cytokine Production (IL-6, IL-1β, IL-18) | Effect on LPS-Induced COX-2 Expression | Reference |
| This compound | TRPV1 Antagonist | Less effective at suppression | Less effective at suppression | [1] |
| BCTC | TRPV1 Antagonist | Less effective at suppression | Less effective at suppression | [1] |
Note: "Less effective" is in comparison to other tested TRPV1 antagonists, AMG9810 and capsazepine, which significantly suppressed these inflammatory markers in the same study.[1]
Mechanism of Action and Signaling Pathway
Both this compound and BCTC exert their effects by competitively antagonizing the TRPV1 receptor. In macrophages, the activation of TRPV1 by stimuli such as LPS can lead to an influx of Ca²⁺. This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII). This pathway can influence the nuclear translocation of transcription factors like nuclear factor-erythroid 2-related factor 2 (Nrf2), which is known to modulate inflammatory responses. Furthermore, TRPV1 signaling can intersect with other critical inflammatory pathways, such as the NF-κB pathway, which is a master regulator of pro-inflammatory cytokine and COX-2 gene expression.
The following diagram illustrates the putative signaling pathway of TRPV1 in macrophages and the points of inhibition by this compound and BCTC.
Caption: TRPV1 signaling pathway in macrophages.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the comparative analysis of this compound and BCTC in macrophages.
Macrophage Culture and LPS Stimulation
-
Cell Line: Murine macrophage cell line J774A.1 or primary bone marrow-derived macrophages (BMDMs).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
LPS Stimulation Protocol:
-
Seed macrophages in 6-well or 12-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium.
-
Pre-treat the cells with desired concentrations of this compound, BCTC, or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified duration (e.g., 6, 12, or 24 hours) to induce an inflammatory response.
-
Collect the cell culture supernatants for cytokine analysis and lyse the cells for protein extraction and Western blot analysis.[2][3]
-
Cytokine Measurement by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-1β, IL-18) in the collected cell culture supernatants.
-
Protocol:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.[4][5]
-
COX-2 Expression by Western Blot
-
Principle: Western blotting is used to detect and quantify the expression levels of COX-2 protein in cell lysates.
-
Protocol:
-
Protein Extraction: Lyse the LPS-stimulated macrophages with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.[2][6]
-
Discussion and Conclusion
The available evidence suggests that while both this compound and BCTC are effective TRPV1 antagonists, their ability to suppress LPS-induced pro-inflammatory responses in macrophages is limited compared to other compounds in the same class, such as AMG9810 and capsazepine.[1] This indicates that the anti-inflammatory effects of TRPV1 antagonism in macrophages may be compound-specific and not a universal class effect.
The reasons for these differences are not yet fully elucidated but could be related to subtle variations in their binding sites on the TRPV1 receptor, off-target effects, or differential modulation of downstream signaling pathways. Further research, including head-to-head dose-response studies and detailed signaling pathway analysis, is required to fully understand the comparative pharmacology of this compound and BCTC in macrophages.
For researchers and drug development professionals, these findings highlight the importance of careful compound selection when targeting TRPV1 for the treatment of inflammatory conditions where macrophages play a significant role. While this compound and BCTC remain valuable tools for studying TRPV1 biology, their therapeutic potential as direct anti-inflammatory agents in macrophages may be less pronounced than other available TRPV1 antagonists. This comparative guide underscores the necessity for comprehensive preclinical evaluation of candidate molecules in relevant cellular systems to predict their clinical efficacy.
References
- 1. Differences in the effects of four TRPV1 channel antagonists on lipopolysaccharide-induced cytokine production and COX-2 expression in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Type I interferon regulates interleukin-1beta and IL-18 production and secretion in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase-2 in tumor-associated macrophages promotes breast cancer cell survival by triggering a positive-feedback loop between macrophages and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SB-366791: A Comparative Guide to its Competitive Antagonism of the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of SB-366791, a potent and selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key player in the detection of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[1][2] Its role in pain and inflammation makes it a significant target for analgesic drug development.[3][4][5] this compound, a cinnamamide derivative, has emerged as a valuable tool for studying TRPV1 function due to its high potency and improved selectivity over earlier antagonists like capsazepine.[1][6][7]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist, meaning it binds to the same site on the TRPV1 receptor as the agonist capsaicin, often referred to as the vanilloid binding site.[3] By occupying this site, this compound prevents capsaicin from binding and activating the channel, thereby inhibiting the influx of cations (primarily Ca2+) that leads to neuronal depolarization and the sensation of pain. Structural studies using cryo-electron microscopy have confirmed that this compound binds to the vanilloid site and acts as an allosteric inhibitor.[3][5] Schild analysis of its effects on capsaicin-induced responses has yielded a pA2 value of 7.71, which is indicative of a competitive mechanism of action.[1] This is further supported by observations that this compound causes a rightward shift in the concentration-response curve of capsaicin without reducing the maximum response.[3]
Quantitative Performance Data
The potency of this compound in antagonizing TRPV1 activation has been quantified across various experimental paradigms. The following table summarizes key inhibitory values from in vitro studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| IC50 | 5.7 nM | Not Specified | Not Specified | [8] |
| IC50 | 651.9 nM | Rat | Capsaicin-induced Ca2+ influx in trigeminal ganglion cells | [6][7] |
| pA2 | 7.71 | Human | FLIPR-based Ca2+-assay | [1] |
| pKb | 7.74 ± 0.08 | Human | FLIPR-based Ca2+-assay | [1] |
Experimental Protocols
The confirmation of this compound's competitive antagonism relies on specific and reproducible experimental methodologies.
Fluorometric Imaging Plate Reader (FLIPR)-based Calcium Assay
This high-throughput screening method is used to measure changes in intracellular calcium concentration in response to TRPV1 activation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is added to the cells at varying concentrations and incubated for a specific period.
-
Agonist Challenge: The TRPV1 agonist, capsaicin, is then added to stimulate the receptor.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity, which corresponds to the influx of calcium.
-
Analysis: The inhibitory effect of this compound is determined by quantifying the reduction in the capsaicin-induced fluorescence signal. The data is often used to calculate IC50, pKb, and to perform Schild analysis to determine the mechanism of antagonism.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion channel activity of TRPV1.
-
Cell Preparation: Recordings are performed on individual cells expressing TRPV1, such as cultured dorsal root ganglion (DRG) neurons or transfected HEK293 cells.[1][3]
-
Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane (gigaseal), and the membrane patch is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Drug Application: A baseline current in response to an agonist (e.g., capsaicin, heat, or low pH) is established. Then, this compound is applied, followed by a co-application with the agonist.[1][3] For instance, one study co-applied 10 µM this compound with 1 µM capsaicin, which resulted in complete inhibition of the capsaicin-activated current.[3]
-
Data Analysis: The amplitude of the inward current generated by TRPV1 activation is measured before and after the application of the antagonist. This allows for a direct assessment of the inhibitory effect of this compound on channel function.[1]
In Vivo Models: Capsaicin-Induced Nociception
Animal models are used to assess the efficacy of this compound in a physiological context.
-
Model: A common model involves injecting capsaicin into the paw or knee joint of a rat to induce pain-related behaviors or physiological responses like hypothermia and vasodilation.[6][7]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) prior to the capsaicin challenge.[6][7]
-
Behavioral/Physiological Measurement: The inhibitory effect of the antagonist is quantified by measuring the reduction in capsaicin-induced responses, such as wiping movements, flinching, or changes in body temperature.[6][7] One study showed that a 500 µg/kg intraperitoneal dose of this compound significantly inhibited capsaicin-induced hypothermia and wiping movements in rats.[6][7]
Visualizing Molecular Interactions and Workflows
TRPV1 Signaling Pathway and Antagonism
Caption: Competitive antagonism of the TRPV1 signaling pathway by this compound.
Experimental Workflow for Electrophysiology
Caption: Workflow for assessing TRPV1 antagonism using patch-clamp electrophysiology.
Comparison with Other Antagonists
This compound demonstrates significant advantages over earlier TRPV1 antagonists, most notably capsazepine. Studies have shown that this compound is a more selective and potent antagonist both in vitro and in vivo.[6][7] Unlike capsazepine, this compound effectively antagonizes the acid-mediated activation of rat TRPV1 and lacks the non-selective effects on other ion channels, such as voltage-gated calcium channels, that have complicated the interpretation of results obtained with capsazepine.[1] Furthermore, this compound has shown a good selectivity profile, with little to no effect on a wide range of other G-protein-coupled receptors and ion channels.[1]
Conclusion
The body of research consistently confirms that this compound is a potent and selective competitive antagonist of the TRPV1 receptor. Its well-characterized mechanism of action, favorable selectivity profile, and demonstrated efficacy in both in vitro and in vivo models make it an invaluable pharmacological tool. For researchers in pain, neuropharmacology, and drug development, this compound serves as a reliable standard for investigating the physiological and pathological roles of the TRPV1 channel.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human TRPV1 structure and inhibition by the analgesic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity Profile of SB-366791 in New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of SB-366791, a potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, with other key TRPV1 modulators. The information presented herein is intended to assist researchers in assessing the suitability of this compound for their experimental models by providing a clear overview of its on-target potency and off-target activity in comparison to other widely used compounds.
Executive Summary
This compound is a highly selective and potent competitive antagonist of the TRPV1 receptor.[1][2] Experimental data demonstrates its superior selectivity profile compared to the first-generation antagonist, capsazepine, with minimal to no activity at a wide range of other receptors and ion channels. This makes this compound a valuable tool for elucidating the physiological and pathological roles of TRPV1 with a reduced risk of confounding off-target effects. This guide presents quantitative data on the potency of this compound and its comparators, details the experimental protocols for assessing selectivity, and provides visual representations of key pathways and workflows.
Data Presentation: Comparative Selectivity Profiles
The following tables summarize the available quantitative data for this compound and other TRPV1 antagonists.
Table 1: On-Target Potency of TRPV1 Antagonists
| Compound | Agonist/Stimulus | Assay Type | Species | Potency (IC50/pKb/pA2) | Reference |
| This compound | Capsaicin | FLIPR-based Ca2+-assay | Human | pKb = 7.74 ± 0.08 | [1] |
| Capsaicin | Schild Analysis | Human | pA2 = 7.71 | [1] | |
| Capsaicin | Ca2+ influx | Rat | IC50 = 651.9 nM | [3] | |
| Capsaicin | IC50 = 5.7 nM | [4] | |||
| Capsazepine | Capsaicin | Electrophysiology | Human | IC50 = 30.7 ± 7.77 nM | |
| BCTC | Capsaicin | CGRP release | Rat | IC50 = 37.0 nM | |
| Acid (pH 5.0) | Rat | IC50 = 6.0 nM | |||
| ABT-102 | Multiple Stimuli | Human | IC50 = 1–16 nM | ||
| AMG-517 | Capsaicin, Protons, Heat | Ca2+ uptake | Human | IC50 = 1 to 2 nM |
Table 2: Off-Target Activity Profile of this compound and Comparators
| Compound | Off-Target | Assay Type | Activity | Reference |
| This compound | Panel of 47 GPCRs and ion channels | Binding Assays | Little to no effect | [1][2] |
| Hyperpolarisation-activated current (I(h)) | Electrophysiology | No effect | [1][2] | |
| Voltage-gated Ca2+-channels (VGCC) | Electrophysiology | No effect | [1][2] | |
| Capsazepine | Nicotinic acetylcholine receptors | Inhibition | ||
| Voltage-gated Ca2+ channels | Inhibition | |||
| TRPM8 | Inhibition | |||
| BCTC | TRPM8 | Antagonist activity |
Note: Specific quantitative data for the off-target screening of this compound against the panel of 47 targets are not publicly available in the reviewed literature. The statement "little to no effect" is based on the summary provided in the source.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the selectivity of TRPV1 antagonists.
FLIPR-Based Intracellular Ca2+ Assay
This high-throughput assay is used to determine the potency of antagonists in inhibiting agonist-induced increases in intracellular calcium in cells expressing TRPV1.
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: The fluorescent imaging plate reader (FLIPR) is programmed to add the antagonist at various concentrations, followed by a fixed concentration of a TRPV1 agonist (e.g., capsaicin).
-
Data Acquisition and Analysis: The FLIPR instrument measures the change in fluorescence intensity over time, reflecting the change in intracellular calcium concentration. The antagonist's effect is quantified by measuring the inhibition of the agonist-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the antagonist's effect on TRPV1 channel currents.
-
Cell Preparation: Cells expressing TRPV1 are grown on coverslips. For recordings, a coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.
-
Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance (GΩ) seal is formed. The cell membrane under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of whole-cell currents.
-
Data Recording: TRPV1 channels are activated by applying an agonist (e.g., capsaicin) or a physical stimulus (e.g., heat). The antagonist is then perfused into the recording chamber, and the inhibition of the agonist-induced current is measured.
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. Concentration-response curves are generated to determine the IC50.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the TRPV1 receptor, providing information on its binding affinity.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing TRPV1. This typically involves homogenization of the cells/tissues followed by centrifugation to isolate the membrane fraction.
-
Binding Reaction: A fixed concentration of a radiolabeled TRPV1 ligand (e.g., [3H]resiniferatoxin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined from competition binding curves. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: TRPV1 signaling pathway and points of inhibition.
Caption: Workflow for assessing TRPV1 antagonist selectivity.
References
- 1. Identification and characterisation of this compound, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of SB-366791: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of SB-366791, a potent and selective TRPV1 receptor antagonist.
This compound is a valuable tool in pain research and other studies involving the transient receptor potential vanilloid 1 (TRPV1) channel. Adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 287.75 g/mol [1] |
| Chemical Formula | C₁₆H₁₄ClNO₂[1] |
| Solubility | Soluble to 10 mM in ethanol and to 100 mM in DMSO[1] |
| Purity | ≥98%[1] |
| Storage | Store at room temperature[1] |
| CAS Number | 472981-92-3[1] |
Disposal Procedures: A Step-by-Step Guide
While a specific Safety Data Sheet (SDS) for this compound should always be consulted for definitive disposal instructions, the following general procedures for chemical waste management provide a framework for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and compatible waste container. The container should be designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and leak-proof container. Do not mix with other incompatible waste streams.
Step 3: Labeling
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "N-(3-methoxyphenyl)-4-chlorocinnamide"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory contact information
Step 4: Storage of Waste
Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures and complete any required documentation. Never dispose of chemical waste down the drain or in the regular trash.
Important Considerations:
-
Consult the SDS: The Safety Data Sheet for this compound is the primary source of information for its safe handling and disposal. Always obtain and review the SDS from your supplier.
-
Institutional Policies: Adhere to all specific chemical waste management policies and procedures established by your institution.
Mechanism of Action: Antagonism of the TRPV1 Signaling Pathway
This compound is a competitive antagonist of the TRPV1 receptor.[1][2] This receptor is a non-selective cation channel involved in the detection of noxious stimuli, including heat, protons (acidity), and capsaicin.[2] Activation of TRPV1 leads to an influx of calcium ions, triggering a signaling cascade that results in the sensation of pain. By binding to the TRPV1 receptor, this compound blocks its activation by agonists, thereby inhibiting the downstream signaling pathway and producing an analgesic effect.
Caption: TRPV1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols involving this compound can be found in various research publications. For instance, studies have utilized this compound to investigate its effects on capsaicin-induced calcium influx in cultured trigeminal ganglion neurons and its analgesic properties in in vivo models of pain. Researchers should refer to the primary literature for specific methodologies relevant to their experimental design.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
